(5-Fluoro-1H-pyrrolo[2,3-b]pyridin-4-yl)methanol
Description
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Properties
IUPAC Name |
(5-fluoro-1H-pyrrolo[2,3-b]pyridin-4-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7FN2O/c9-7-3-11-8-5(1-2-10-8)6(7)4-12/h1-3,12H,4H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTEOTZYPQUTLNZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=NC=C(C(=C21)CO)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7FN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40678444 | |
| Record name | (5-Fluoro-1H-pyrrolo[2,3-b]pyridin-4-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40678444 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1246088-53-8 | |
| Record name | (5-Fluoro-1H-pyrrolo[2,3-b]pyridin-4-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40678444 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to (5-Fluoro-1H-pyrrolo[2,3-b]pyridin-4-yl)methanol: Physicochemical Properties and Synthetic Insights for Drug Discovery
Introduction
The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, represents a privileged heterocyclic scaffold in medicinal chemistry. Its structural resemblance to indole allows it to act as a bioisostere, interacting with a wide array of biological targets. The strategic introduction of a fluorine atom can significantly modulate the physicochemical and pharmacokinetic properties of a molecule, often leading to enhanced metabolic stability, binding affinity, and bioavailability.[1] This guide focuses on a specific, valuable derivative: (5-Fluoro-1H-pyrrolo[2,3-b]pyridin-4-yl)methanol. This compound serves as a critical building block for the synthesis of complex molecules targeting a range of therapeutic areas, most notably in the development of kinase inhibitors.[2][3] This document provides a comprehensive overview of its physical properties, outlines a probable synthetic pathway, and discusses its applications for researchers and professionals in drug development.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a synthetic building block is paramount for its effective utilization in multi-step syntheses and for predicting the characteristics of its downstream derivatives. While extensive experimental data for (5-Fluoro-1H-pyrrolo[2,3-b]pyridin-4-yl)methanol is not widely published, the following table summarizes its known attributes and provides context through comparison with the parent 1H-pyrrolo[2,3-b]pyridine.
Table 1: Physicochemical Properties of (5-Fluoro-1H-pyrrolo[2,3-b]pyridin-4-yl)methanol and Related Compounds
| Property | (5-Fluoro-1H-pyrrolo[2,3-b]pyridin-4-yl)methanol | 1H-Pyrrolo[2,3-b]pyridine (7-Azaindole) | 5-Fluoro-1H-pyrrolo[2,3-b]pyridine |
| Chemical Structure | ![]() | ![]() | ![]() |
| CAS Number | 1246088-53-8 | 271-63-6[4] | 866319-00-8[5] |
| Molecular Formula | C₈H₇FN₂O | C₇H₆N₂[4] | C₇H₅FN₂[5] |
| Molecular Weight | 166.15 g/mol | 118.14 g/mol [4] | 136.13 g/mol |
| Appearance | Solid | White to light yellow crystalline powder[4] | Lyophilized powder[5] |
| Melting Point | Data not available | 104-107 °C[4] | 112-113 °C[6] |
| Boiling Point | Data not available | 270 °C[4] | Data not available |
| Solubility | Data not available | Soluble in methanol[4] | Data not available |
The introduction of the fluorine atom and the hydroxymethyl group is expected to influence the compound's polarity and hydrogen bonding capabilities, thereby affecting its melting point and solubility profile compared to the unsubstituted parent heterocycle.
Synthesis and Characterization
The synthesis of (5-Fluoro-1H-pyrrolo[2,3-b]pyridin-4-yl)methanol would likely proceed from a suitable precursor, such as 5-fluoro-4-iodo-1H-pyrrolo[2,3-b]pyridine.[7] A plausible synthetic strategy would involve a metal-catalyzed cross-coupling reaction to introduce a protected hydroxymethyl group, followed by deprotection. Given the importance of this scaffold, various synthetic routes to functionalized 7-azaindoles have been explored.[8]
Hypothetical Synthetic Workflow
Caption: Hypothetical synthetic workflow for (5-Fluoro-1H-pyrrolo[2,3-b]pyridin-4-yl)methanol.
Step-by-Step Methodological Considerations:
-
Protection of the Pyrrole Nitrogen: The acidic N-H of the pyrrole ring often requires protection to prevent side reactions in subsequent steps. A common protecting group for this purpose is the 2-(trimethylsilyl)ethoxymethyl (SEM) group, which can be introduced using SEM-chloride and a base like sodium hydride.
-
Introduction of the Hydroxymethyl Group: A palladium-catalyzed cross-coupling reaction, such as a Suzuki or Stille coupling, could be employed to install the hydroxymethyl moiety. This would involve reacting the protected 4-iodo derivative with a suitable boronic acid or stannane reagent bearing a protected alcohol.
-
Deprotection: The final step would involve the removal of the protecting group from the pyrrole nitrogen to yield the target compound. For the SEM group, this is typically achieved using a fluoride source like tetrabutylammonium fluoride (TBAF).
Characterization
The structural elucidation of the synthesized (5-Fluoro-1H-pyrrolo[2,3-b]pyridin-4-yl)methanol would rely on a combination of standard spectroscopic techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR would confirm the presence of the aromatic protons on the pyridine and pyrrole rings, the methylene protons of the hydroxymethyl group, and the N-H proton of the pyrrole.
-
¹³C NMR would show the expected number of carbon signals, including the carbon of the hydroxymethyl group.
-
¹⁹F NMR would exhibit a singlet, confirming the presence of the fluorine atom.
-
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition and determine the exact mass of the molecule.
-
Infrared (IR) Spectroscopy: The IR spectrum would show characteristic absorption bands for the O-H stretch of the alcohol, the N-H stretch of the pyrrole, and C-F bond vibrations.
Applications in Drug Discovery
The 7-azaindole scaffold is a cornerstone in modern medicinal chemistry, particularly in the design of kinase inhibitors.[2][3] The unique electronic properties of this heterocyclic system allow it to form key hydrogen bonding interactions with the hinge region of many kinases, a critical interaction for potent inhibition.
The introduction of a fluorine atom at the 5-position can enhance binding affinity through favorable electrostatic interactions and improve metabolic stability by blocking a potential site of oxidative metabolism. The 4-hydroxymethyl substituent provides a valuable handle for further chemical modification, allowing for the exploration of the surrounding solvent-exposed region of the target protein to improve potency and selectivity.
Derivatives of 5-fluoro-7-azaindole have shown promise as inhibitors of several important kinase targets, including:
-
Fibroblast Growth Factor Receptor (FGFR): Dysregulation of FGFR signaling is implicated in various cancers. 1H-pyrrolo[2,3-b]pyridine derivatives have been developed as potent FGFR inhibitors.[9][10]
-
Influenza RNA-dependent RNA polymerase (PB2 subunit): Novel inhibitors based on the 5-fluoro-1H-pyrrolo[2,3-b]pyridine scaffold have been discovered as potential anti-influenza agents.[11]
-
Other Kinases: The versatility of the 7-azaindole core has led to its incorporation into inhibitors of a wide range of other kinases, demonstrating its broad applicability in drug discovery.[12]
Caption: Role of (5-Fluoro-1H-pyrrolo[2,3-b]pyridin-4-yl)methanol in drug discovery.
Conclusion
(5-Fluoro-1H-pyrrolo[2,3-b]pyridin-4-yl)methanol is a highly valuable synthetic intermediate for the development of novel therapeutics. Its unique combination of a privileged heterocyclic core, a strategically placed fluorine atom, and a functional handle for further modification makes it an attractive starting point for medicinal chemistry campaigns. While detailed experimental data on its physical properties are not yet abundant in the public domain, its importance in the synthesis of potent kinase inhibitors and other bioactive molecules is well-established. This guide serves as a foundational resource for researchers looking to leverage the potential of this versatile building block in their drug discovery endeavors.
References
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PubMed. Discovery of 5-(5-fluoro-1H-pyrrolo[2,3-b]pyridin-3-yl)pyrazin-2(1H)-one derivatives as new potent PB2 inhibitors. [Link]
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RSC Publishing. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. [Link]
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RSC Publishing. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. [Link]
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PubMed Central. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. [Link]
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PubMed Central. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. [Link]
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The 7-Azaindole Scaffold: A Cornerstone of Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Authored by: Senior Application Scientist, Gemini Division
Abstract
The 7-azaindole scaffold has emerged as a "privileged" heterocyclic motif in contemporary drug discovery, demonstrating remarkable versatility and significant clinical success. This technical guide provides a comprehensive exploration of the biological significance of the 7-azaindole core, delving into its fundamental physicochemical properties, diverse mechanisms of action, and its pivotal role in the development of several FDA-approved therapeutics. Through a detailed analysis of its bioisosteric relationship with indole and purine systems, this document elucidates the causal factors behind its advantageous pharmacokinetic profile and potent biological activity. Case studies of groundbreaking drugs, detailed synthetic methodologies, and representative biological assay protocols are presented to equip researchers and drug development professionals with the critical knowledge to effectively leverage this powerful scaffold in their own discovery programs.
The Rise of a Privileged Scaffold: An Introduction to 7-Azaindole
The 7-azaindole, or 1H-pyrrolo[2,3-b]pyridine, is a bicyclic aromatic heterocycle that has garnered immense interest in medicinal chemistry. Its structure, featuring a pyridine ring fused to a pyrrole ring, positions it as a unique bioisostere of endogenous purines and the ubiquitous indole nucleus found in numerous biologically active molecules.[1][2] This bioisosteric relationship is the cornerstone of its "privileged" status, allowing it to mimic the interactions of these vital biomolecules while offering distinct advantages in modulating physicochemical and pharmacokinetic properties.[3] The strategic incorporation of a nitrogen atom at the 7-position of the indole scaffold profoundly influences its electronic distribution, hydrogen bonding capacity, and metabolic stability, providing medicinal chemists with a powerful tool to overcome common drug development hurdles.[1]
The utility of the 7-azaindole scaffold is underscored by its presence in several blockbuster drugs, most notably in the oncology space.[1][2] Marketed therapeutics such as the BRAF inhibitor Vemurafenib, the CSF-1R inhibitor Pexidartinib, and the BCL-2 inhibitor Venetoclax all feature this core motif, a testament to its clinical translatability.[1][2] These successes have spurred extensive research into 7-azaindole derivatives, leading to a pipeline of clinical candidates targeting a wide array of diseases.[3]
Physicochemical and Pharmacokinetic Properties: The 7-Azaindole Advantage
The substitution of a carbon atom in the indole ring with a nitrogen atom at the 7-position imparts a unique set of physicochemical properties that are often advantageous for drug development. These properties directly influence a molecule's absorption, distribution, metabolism, and excretion (ADME), as well as its toxicity profile.
Comparative Physicochemical Properties
A quantitative comparison of the fundamental physicochemical properties of 7-azaindole and its parent scaffold, indole, reveals the basis for its improved pharmaceutical characteristics.
| Property | Indole | 7-Azaindole | Significance in Drug Discovery |
| pKa (basic) | -2.4 to -3.6[1] | 7.69 (predicted)[2] | The significantly higher basicity of the 7-azaindole pyridine nitrogen allows for salt formation, which can dramatically improve aqueous solubility and formulation options. |
| LogP | 2.14[1] | 1.1 (predicted) | The lower lipophilicity of 7-azaindole can lead to improved solubility and a more favorable ADME profile, reducing the likelihood of non-specific binding and toxicity. |
| Aqueous Solubility | Low (e.g., 16 µg/mL for a prototype indole)[3] | Significantly Enhanced (e.g., 936 µg/mL for the corresponding 7-azaindole derivative)[3] | Improved solubility is a critical factor for oral bioavailability and achieving therapeutic concentrations. |
| Metabolic Stability (t½ in HLM) | Low (e.g., 16.9 min for a prototype indole)[3] | Enhanced (e.g., 49.5 min for the corresponding 7-azaindole derivative)[3] | Increased metabolic stability leads to a longer half-life in the body, potentially allowing for less frequent dosing. |
Impact on ADME-Tox Properties
The collective effect of these altered physicochemical properties is a more desirable ADME-Tox profile for many 7-azaindole-containing drug candidates.[4] The strategic replacement of an indole with a 7-azaindole core is a well-established strategy to enhance bioavailability and overall pharmacokinetic performance.[1] This is often achieved through a combination of improved solubility and metabolic stability. For instance, a study systematically replacing the indole moiety of a compound with its four azaindole isomers demonstrated that all azaindole derivatives exhibited markedly enhanced aqueous solubility (over a 25-fold increase) and improved metabolic stability in human liver microsomes (HLMs).[3]
Mechanism of Action and Key Biological Targets
The biological activity of the 7-azaindole scaffold is intrinsically linked to its ability to form key interactions with biological targets, most notably protein kinases.
Kinase Inhibition: The Hinge-Binding Motif
A predominant role of the 7-azaindole scaffold in medicinal chemistry is as a "hinge-binding" motif in protein kinase inhibitors.[5] The ATP-binding site of kinases contains a flexible "hinge" region that connects the N- and C-lobes of the enzyme. The 7-azaindole core is perfectly poised to form a bidentate hydrogen bond with the backbone amide of this hinge region, with the pyrrole N-H acting as a hydrogen bond donor and the pyridine N7 atom acting as a hydrogen bond acceptor.[5] This dual interaction provides a strong anchor for the inhibitor, contributing to high binding affinity and potency.[5]
Caption: A common synthetic route to 4-substituted-7-azaindoles.
Step 1: N-Oxidation of 7-Azaindole
-
To a solution of 7-azaindole (1.0 eq) in a suitable solvent (e.g., THF), add an oxidizing agent such as m-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide (1.2 eq) portion-wise at 0 °C. [6]2. Allow the reaction to warm to room temperature and stir for 3-4 hours, monitoring by TLC or LC-MS until the starting material is consumed. [6]3. Upon completion, quench the reaction with a suitable reducing agent (e.g., aqueous sodium thiosulfate).
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate), dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the 7-azaindole-N-oxide.
Step 2: Halogenation of 7-Azaindole-N-oxide
-
To the crude 7-azaindole-N-oxide (1.0 eq), add a halogenating agent such as phosphorus oxychloride (POCl3) (3.0 eq) neat or in a suitable solvent. [6]2. Heat the reaction mixture to 80-100 °C for 2-8 hours, monitoring by TLC or LC-MS. [6]3. Carefully quench the reaction by pouring it onto crushed ice.
-
Neutralize the solution with a base (e.g., saturated sodium bicarbonate solution) and extract with an organic solvent.
-
Dry the combined organic layers, filter, and concentrate. Purify the crude product by column chromatography to yield the 4-halo-7-azaindole.
Step 3: Cross-Coupling to Introduce the Substituent
-
To a solution of the 4-halo-7-azaindole (1.0 eq) and a suitable coupling partner (e.g., a boronic acid for Suzuki coupling, or an amine for Buchwald-Hartwig coupling) (1.2 eq) in an appropriate solvent system (e.g., dioxane/water), add a palladium catalyst (e.g., Pd(PPh3)4) and a base (e.g., K2CO3).
-
Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at a suitable temperature (e.g., 80-120 °C) until the reaction is complete as monitored by TLC or LC-MS.
-
Cool the reaction mixture, dilute with water, and extract with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography or recrystallization to obtain the desired 4-substituted-7-azaindole.
Experimental Protocols for Biological Evaluation: Kinase Inhibition Assay
To assess the biological activity of newly synthesized 7-azaindole derivatives as potential kinase inhibitors, a robust and reliable assay is essential. The following is a representative protocol for a BRAF kinase inhibition assay.
Caption: A typical workflow for determining the inhibitory activity of a compound against BRAF kinase.
Materials:
-
Recombinant BRAF V600E kinase
-
Kinase substrate (e.g., recombinant MEK1)
-
ATP
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
Test compounds (7-azaindole derivatives) dissolved in DMSO
-
Detection reagents (e.g., phosphorylation-specific antibody, secondary antibody conjugated to a reporter enzyme)
-
96-well or 384-well assay plates
Procedure:
-
Compound Plating: Prepare serial dilutions of the test compounds in DMSO. Add a small volume (e.g., 1 µL) of each compound dilution to the wells of the assay plate. Include wells with DMSO only as a negative control and a known BRAF inhibitor as a positive control.
-
Kinase Addition: Dilute the BRAF kinase in assay buffer to the desired concentration and add to each well of the assay plate.
-
Pre-incubation: Gently mix the plate and incubate at room temperature for a specified period (e.g., 30-60 minutes) to allow the compounds to bind to the kinase.
-
Reaction Initiation: Prepare a solution of the kinase substrate and ATP in assay buffer. Add this solution to each well to initiate the kinase reaction.
-
Kinase Reaction: Incubate the plate at a controlled temperature (e.g., 30 °C) for a defined time (e.g., 60 minutes).
-
Detection: Stop the reaction by adding a solution containing EDTA. Detect the amount of phosphorylated substrate using a suitable method, such as an ELISA-based format with a phosphorylation-specific antibody or a fluorescence-based assay.
-
Data Analysis: Measure the signal in each well using a plate reader. Calculate the percent inhibition for each compound concentration relative to the controls. Determine the IC50 value (the concentration of inhibitor that reduces enzyme activity by 50%) by fitting the data to a dose-response curve.
Future Perspectives and Emerging Targets
The remarkable success of the 7-azaindole scaffold has solidified its position as a mainstay in medicinal chemistry. Future research is likely to focus on several key areas:
-
Expansion to New Target Classes: While kinase inhibition remains a major focus, the exploration of 7-azaindole derivatives against other target classes, such as epigenetic targets and protein-protein interaction modulators, is a promising avenue.
-
Novel Synthetic Methodologies: The development of more efficient, scalable, and environmentally friendly synthetic routes to functionalized 7-azaindoles will continue to be a priority.
-
Targeted Drug Delivery: The conjugation of 7-azaindole-based inhibitors to targeting moieties, such as antibodies or nanoparticles, could enhance their therapeutic index by delivering them specifically to diseased tissues.
-
Combating Drug Resistance: The design of next-generation 7-azaindole inhibitors that can overcome acquired resistance mechanisms is a critical challenge in oncology and infectious disease research.
Conclusion
The 7-azaindole scaffold represents a powerful and versatile platform for the design of novel therapeutics. Its unique physicochemical properties, stemming from its bioisosteric relationship with indole and purine, offer tangible advantages in optimizing the pharmacokinetic and pharmacodynamic profiles of drug candidates. The clinical success of drugs like Vemurafenib, Pexidartinib, and Venetoclax provides compelling validation of its therapeutic potential. As our understanding of disease biology deepens and synthetic methodologies advance, the 7-azaindole core is poised to remain a cornerstone of innovative drug discovery for years to come.
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Gogoi, J., & Das, P. (2020). Azaindole Therapeutic Agents. ACS Medicinal Chemistry Letters, 11(11), 2235–2237. [Link]
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Patel, K., & Khan, I. (2018). The Azaindole Framework in the Design of Kinase Inhibitors. Molecules, 23(7), 1635. [Link]
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Irie, T., & Sawa, M. (2018). 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. Chemical & Pharmaceutical Bulletin, 66(1), 29–36. [Link]
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Singh, R., & Kumar, A. (2020). 7-Azaindole Analogues as Bioactive Agents and Recent Results. Current Organic Chemistry, 24(12), 1334-1351. [Link]
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Yin, O., Kang, J., Knebel, W., Zahir, H., van de Sande, M., Tap, W. D., Gelderblom, H., Stacchiotti, S., Greenberg, J., Shuster, D., & Wagner, A. J. (2022). Pharmacokinetics of the Multi-kinase Inhibitor Pexidartinib: Mass Balance and Dose Proportionality. Clinical Pharmacology in Drug Development, 11(11), 1296–1306. [Link]
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Jones, A. K., & Fesik, S. W. (2021). Clinical pharmacokinetics and pharmacodynamics of venetoclax, a selective B-cell lymphoma-2 inhibitor. Clinical and Translational Science, 14(6), 2115–2126. [Link]
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Flaherty, K. T., Puzanov, I., Kim, K. B., Ribas, A., McArthur, G. A., Sosman, J. A., O'Dwyer, P. J., Lee, R. J., Grippo, J. F., Nolop, K., & Chapman, P. B. (2010). Vemurafenib: an evidence-based review of its clinical utility in the treatment of metastatic melanoma. Core Evidence, 5, 63–73. [Link]
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A Senior Application Scientist's Guide to Fluorine Substitution in Pyrrolo[2,3-b]pyridine Derivatives: A Medicinal Chemistry Perspective
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
The pyrrolo[2,3-b]pyridine, also known as 7-azaindole, is a privileged heterocyclic scaffold that forms the core of numerous biologically active compounds, particularly in the realm of kinase inhibition.[1][2] Its structural rigidity and hydrogen bonding capabilities make it an excellent starting point for drug design. However, like many lead scaffolds, its derivatives often require extensive optimization to achieve the desired pharmacokinetic and pharmacodynamic profiles. This guide provides an in-depth technical analysis of a key strategy in this optimization process: fluorine substitution.
The strategic incorporation of fluorine into drug candidates is a well-established method for enhancing crucial molecular properties.[3][4] When applied to the pyrrolo[2,3-b]pyridine core, this "magic bullet" atom can profoundly influence a molecule's metabolic stability, target affinity, membrane permeability, and bioavailability.[5][6] This document, intended for drug development professionals, synthesizes field-proven insights into the causal effects of fluorination. We will explore the impact of fluorine on physicochemical properties, detail synthetic methodologies, and examine case studies where fluorination has been pivotal in advancing pyrrolo[2,3-b]pyridine derivatives toward clinical relevance.
Introduction: The Strategic Imperative for Fluorination
The Pyrrolo[2,3-b]pyridine Core: A Privileged Scaffold
The pyrrolo[2,3-b]pyridine scaffold is a cornerstone in modern medicinal chemistry. Its bioisosteric relationship to indole allows it to mimic the interactions of natural ligands while offering unique electronic properties and a vector for chemical modification. This scaffold has been successfully employed in the development of inhibitors for a range of protein kinases, including Fibroblast Growth Factor Receptors (FGFRs) and Bruton's Tyrosine Kinase (BTK), which are critical targets in oncology and immunology.[1][2][7] Compounds based on this core often exhibit high ligand efficiency, providing a potent and compact starting point for further optimization.[1]
The Unique Role of Fluorine in Medicinal Chemistry: The "Fluorine Advantage"
The introduction of fluorine into organic molecules is a powerful tactic in drug design due to the element's unique properties.[3] With a van der Waals radius similar to hydrogen, fluorine can be introduced with minimal steric perturbation.[8] However, its extreme electronegativity—the highest of any element—dramatically alters the local electronic environment. This modification can lead to a cascade of beneficial effects:
-
Modulation of pKa: Adjusting the basicity of nearby functional groups to optimize solubility and target engagement.[3][5]
-
Enhanced Metabolic Stability: Blocking sites of oxidative metabolism by replacing a metabolically labile C-H bond with a strong C-F bond.[9][10]
-
Increased Binding Affinity: The polarized C-F bond can participate in favorable dipole-dipole interactions, hydrogen bonds, and other non-covalent interactions within a protein's binding pocket.[6]
-
Improved Membrane Permeability: Judicious fluorination can increase a compound's lipophilicity, facilitating its passage through cellular membranes.[3][5]
Rationale for Fluorinating Pyrrolo[2,3-b]pyridines
The decision to fluorinate a pyrrolo[2,3-b]pyridine lead compound is driven by a hypothesis-led approach to address specific developability challenges. For instance, if a promising inhibitor suffers from rapid metabolism at a particular aromatic position, installing a fluorine atom at that site can effectively block the metabolic pathway. Similarly, if higher potency is desired, fluorination can alter the conformation or electronic distribution of the molecule to achieve a more complementary fit with the target protein. The logical framework for this strategy is visualized below.
Caption: Logical workflow for fluorination strategy.
Physicochemical Consequences of Fluorine Substitution
The introduction of fluorine causes predictable, yet profound, changes in a molecule's fundamental properties. Understanding these shifts is critical for rational drug design.
Modulation of Electronic Properties and pKa
The high electronegativity of fluorine exerts a strong inductive electron-withdrawing effect. When placed on or near the pyrrolo[2,3-b]pyridine ring system, it lowers the electron density of the aromatic rings and the basicity of the pyridine nitrogen. This modulation of pKa can be crucial for bioavailability, as it affects the ionization state of the molecule at physiological pH.[3][5] A lower pKa can decrease unwanted interactions with acidic organelles like lysosomes and may reduce off-target activity, for instance, at the hERG channel.[11]
| Parameter | Non-Fluorinated Analog | Fluorinated Analog (Typical Effect) | Causality & Implication |
| pKa of Pyridine Nitrogen | ~5.0 | < 5.0 | The inductive effect of fluorine withdraws electron density, making the nitrogen lone pair less available for protonation. This can alter solubility and receptor interactions.[12] |
| Dipole Moment | Moderate | Increased | The highly polar C-F bond significantly increases the local and overall molecular dipole moment, enabling unique interactions with the protein target.[3] |
Impact on Lipophilicity (LogP/LogD) and Permeability
The effect of fluorine on lipophilicity is context-dependent. Replacing a hydrogen atom with fluorine on an aromatic ring generally increases the lipophilicity (LogP) due to the masking of the C-H dipole.[3] Conversely, adding a trifluoromethyl (-CF3) group can decrease lipophilicity compared to a non-fluorinated alkyl equivalent.[3] This tunability allows chemists to finely adjust a compound's LogD (the log of the distribution coefficient at a specific pH) to fall within the optimal range for oral absorption and cell permeability, a critical aspect of the drug discovery process.[5]
Enhancing Pharmacokinetic Profiles through Fluorination
Blocking Metabolic Hotspots: Improving Metabolic Stability
One of the most celebrated applications of fluorine in drug design is its ability to enhance metabolic stability.[9] Cytochrome P450 (CYP) enzymes in the liver are primary drivers of drug metabolism, often through the oxidation of electron-rich C-H bonds. By replacing a susceptible hydrogen with a fluorine atom, that position becomes resistant to oxidative metabolism due to the high strength of the C-F bond.[9] This "metabolic blocking" strategy can significantly increase a drug's half-life and oral bioavailability. For example, the presence of a trifluoromethyl group in the PI3K inhibitor Alpelisib contributes to its higher metabolic stability and excellent oral bioavailability.[10]
Caption: Fluorine as a metabolic shield.
Application in PET Imaging: The Role of ¹⁸F
The utility of fluorine extends into diagnostics. The positron-emitting isotope ¹⁸F is a favored radionuclide for Positron Emission Tomography (PET) imaging due to its convenient half-life (~110 minutes) and low positron energy.[5] Pyrrolo[2,3-b]pyridine derivatives can be labeled with ¹⁸F to create radioligands for imaging specific targets, such as the Leucine-rich repeat kinase 2 (LRRK2), a target in Parkinson's disease research.[13] These tools are invaluable in clinical trials to confirm target engagement, determine optimal dosing, and stratify patient populations.[6][13]
Synthetic Strategies for Fluorinated Pyrrolo[2,3-b]pyridine Derivatives
The synthesis of these targeted molecules relies on robust and reproducible chemical methods. The most common approach involves the use of pre-fluorinated building blocks, which ensures regiochemical control.
Introduction of Fluorine-Containing Building Blocks
A prevalent strategy is to begin the synthesis with a pyrrolo[2,3-b]pyridine core that already contains the desired fluorine substituent. For example, 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine is a commercially available starting material that has been used to generate libraries of potent FGFR inhibitors.[1] This approach avoids potentially harsh late-stage fluorination reactions that could be incompatible with complex molecular architectures.
Detailed Experimental Protocol: Synthesis of a Trifluoromethylated Pyrrolo[2,3-b]pyridine Derivative
The following protocol is adapted from a published synthesis of FGFR inhibitors and serves as a self-validating system for producing substituted pyrrolo[2,3-b]pyridine derivatives.[1]
Objective: To synthesize (E)-3-((3,5-dimethoxyphenyl)vinyl)-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine.
Materials:
-
5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine (187 mg, 1 mmol)
-
3,5-dimethoxybenzaldehyde (183 mg, 1.1 mmol)
-
Potassium hydroxide (281 mg, 5 mmol)
-
Methanol (7 mL)
-
Ethyl acetate
-
Water (deionized)
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a 25 mL round-bottom flask, add 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine (187 mg, 1 mmol) and methanol (7 mL).
-
Stir the mixture at room temperature until the starting material is fully dissolved.
-
Add 3,5-dimethoxybenzaldehyde (183 mg, 1.1 mmol) followed by potassium hydroxide (281 mg, 5 mmol).
-
Heat the reaction mixture to 50 °C and stir for 5 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and pour it into a separatory funnel containing 20 mL of water.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude product by silica gel column chromatography using a mobile phase of 5% methanol in dichloromethane to afford the desired product.[1]
Impact on Biological Activity: Case Studies
The ultimate validation of the fluorination strategy is its impact on biological activity and clinical potential.
Fluorinated Pyrrolo[2,3-b]pyridines as Kinase Inhibitors
The pyrrolo[2,3-b]pyridine scaffold has proven to be a fertile ground for developing potent kinase inhibitors. Fluorine substitution has been instrumental in optimizing these agents.
-
FGFR Inhibitors: A series of 1H-pyrrolo[2,3-b]pyridine derivatives were developed as potent inhibitors of FGFR1, 2, and 3. The lead compound, 4h , which incorporates a trifluoromethyl group at the 5-position of the core, exhibited low nanomolar inhibitory activity against FGFR1-3 and demonstrated significant anti-proliferative and anti-migration effects in breast cancer cell lines.[1][7]
-
BTK Inhibitors: In the design of Bruton's tyrosine kinase (BTK) inhibitors, a series of pyrrolo[2,3-b]pyridine derivatives were synthesized. Compound 3p from this series, featuring a fluorinated phenoxy moiety, showed potent enzymatic (IC₅₀ = 6.0 nM) and cellular (IC₅₀ = 14 nM) inhibition of BTK, along with favorable pharmacokinetic profiles.[2]
| Compound | Target Kinase | Key Fluorine Moiety | IC₅₀ (nM) | Significance |
| Compound 4h | FGFR1/2/3 | 5-Trifluoromethyl | 7 / 9 / 25 | High potency and ligand efficiency; demonstrated in vitro anti-cancer activity.[1][7] |
| Compound 3p | BTK | 4-Fluorophenoxy | 6.0 | Superior potency and favorable pharmacokinetic profile compared to non-fluorinated analogs.[2] |
The targeting of kinases like FGFR is critical as their signaling pathways are often dysregulated in cancer.
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(5-Fluoro-1H-pyrrolo[2,3-b]pyridin-4-yl)methanol: A Technical Guide to Solubility Assessment for Preclinical Development
Abstract
Introduction: The Central Role of Solubility in Drug Discovery
(5-Fluoro-1H-pyrrolo[2,3-b]pyridin-4-yl)methanol is a member of the 7-azaindole family, a scaffold of significant interest in medicinal chemistry due to its presence in numerous kinase inhibitors and other therapeutic agents.[3][4] The journey of a new chemical entity (NCE) from a laboratory curiosity to a clinical candidate is fraught with challenges, many of which are rooted in its fundamental physicochemical properties. Among these, aqueous solubility is arguably one of the most critical hurdles.[5] Poor solubility can lead to a cascade of development problems, including:
-
Erroneous In Vitro Assay Results: Compound precipitation in assay buffers can lead to inaccurate potency and selectivity data.[2]
-
Poor Oral Bioavailability: Insufficient solubility in gastrointestinal fluids limits the amount of drug that can be absorbed into systemic circulation.[1][6]
-
Formulation Difficulties: Developing a stable and effective dosage form for poorly soluble compounds requires complex and often costly formulation strategies.[7]
-
Underestimated Toxicity: Low exposure in preclinical safety studies may mask potential toxicities that only emerge at later stages.[8]
Therefore, a thorough and early characterization of a compound's solubility profile is not merely a data-gathering exercise; it is a crucial step in risk mitigation and a prerequisite for making informed decisions in the drug development pipeline.[9] This guide will focus on the two primary types of solubility measurements used in the pharmaceutical industry: kinetic and thermodynamic solubility.
Physicochemical Profile and Predicted Properties
Before embarking on experimental work, an in silico assessment of the molecule can provide valuable insights into its likely behavior. (5-Fluoro-1H-pyrrolo[2,3-b]pyridin-4-yl)methanol (PubChem CID: 22832050) has the following structure and computed properties:
Chemical Structure:
Figure 1: Chemical structure of (5-Fluoro-1H-pyrrolo[2,3-b]pyridin-4-yl)methanol.
| Property | Predicted Value | Source |
| Molecular Formula | C₈H₈N₂O | PubChem[10] |
| Molecular Weight | 148.16 g/mol | PubChem[10] |
| XLogP3 | 0.4 | PubChem[10] |
| Hydrogen Bond Donors | 2 | PubChem[10] |
| Hydrogen Bond Acceptors | 2 | PubChem[10] |
| Polar Surface Area | 48.9 Ų | PubChem[10] |
Table 1: Computed physicochemical properties for (5-Fluoro-1H-pyrrolo[2,3-b]pyridin-4-yl)methanol.
The low positive XLogP3 value suggests a relatively hydrophilic character, which might indicate favorable aqueous solubility. However, the presence of a planar aromatic ring system can promote strong crystal lattice interactions, potentially counteracting the effects of hydrophilic functional groups.[5] Such predictions are a useful starting point but must be confirmed by empirical measurement.
Experimental Determination of Solubility
Two primary methods are employed to measure aqueous solubility, each answering a different, yet complementary, question relevant to the drug discovery process.
Kinetic Solubility: A High-Throughput Screening Assay
Kinetic solubility measures the concentration at which a compound precipitates when a concentrated DMSO stock solution is rapidly diluted into an aqueous buffer.[11] This method mimics the conditions of many high-throughput screening (HTS) assays and provides a rapid assessment of a compound's propensity to fall out of solution.[8][12] The most common technique for this is laser nephelometry, which detects the formation of precipitate by measuring light scattering.[13]
Experimental Protocol: Kinetic Solubility by Laser Nephelometry
-
Stock Solution Preparation: Prepare a 10 mM stock solution of (5-Fluoro-1H-pyrrolo[2,3-b]pyridin-4-yl)methanol in 100% DMSO.
-
Serial Dilution: In a 384-well plate, perform a serial dilution of the DMSO stock solution to create a range of concentrations (e.g., from 10 mM down to ~5 µM).
-
Aqueous Dilution: Rapidly add a precise volume of aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4) to each well, typically resulting in a final DMSO concentration of 1-2%.
-
Incubation: Shake the plate for a defined period, usually between 1 to 2 hours, at a constant temperature (e.g., 25°C).[8]
-
Measurement: Read the plate using a laser nephelometer. The instrument measures the intensity of light scattered by any precipitate that has formed.[11][13]
-
Data Analysis: Plot the scattered light intensity (measured in Nephelometric Turbidity Units, or NTU) against the compound concentration. The kinetic solubility is determined as the concentration at which a sharp increase in turbidity is observed.[13]
Figure 2: Workflow for Kinetic Solubility Determination by Nephelometry.
Thermodynamic Solubility: The Gold Standard
Thermodynamic, or equilibrium, solubility is defined as the maximum concentration of the most stable crystalline form of a compound that can be dissolved in a solvent at equilibrium.[5][14] This is the "true" solubility and is the most relevant measure for predicting oral absorption and for formulation development.[8] The gold-standard method for its determination is the Shake-Flask technique.[15]
Experimental Protocol: Thermodynamic Solubility by Shake-Flask Method
-
Compound Addition: Add an excess amount of solid (crystalline) (5-Fluoro-1H-pyrrolo[2,3-b]pyridin-4-yl)methanol to a series of vials containing relevant aqueous buffers (e.g., buffers at pH 1.2, 4.5, 6.8, and 7.4 to simulate the gastrointestinal tract).[6]
-
Equilibration: Seal the vials and place them in a shaker bath at a controlled temperature (e.g., 25°C or 37°C). Agitate the samples for an extended period, typically 24 to 48 hours, to ensure equilibrium is reached.[8][15]
-
Phase Separation: After equilibration, separate the undissolved solid from the saturated solution. This is critically important and is typically achieved by centrifugation followed by filtration through a low-binding filter (e.g., 0.22 µm PVDF).
-
Quantification: Accurately determine the concentration of the dissolved compound in the clear filtrate. The preferred analytical method is High-Performance Liquid Chromatography with UV detection (HPLC-UV) due to its specificity and sensitivity.[16][17]
-
Calibration: Prepare a standard curve using known concentrations of the compound in a suitable solvent (e.g., 50:50 acetonitrile:water) to quantify the concentrations in the test samples.
-
Data Reporting: The thermodynamic solubility is reported as the mean concentration (e.g., in µg/mL or µM) from replicate measurements for each buffer condition.
Sources
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- 4. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
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- 6. Preclinical Formulations: Insight, Strategies, and Practical Considerations - PMC [pmc.ncbi.nlm.nih.gov]
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- 9. altasciences.com [altasciences.com]
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- 11. publications.jrc.ec.europa.eu [publications.jrc.ec.europa.eu]
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- 17. researchgate.net [researchgate.net]
A Comprehensive Spectroscopic Guide to (5-Fluoro-1H-pyrrolo[2,3-b]pyridin-4-yl)methanol
Abstract
This technical guide provides a detailed spectroscopic analysis of (5-Fluoro-1H-pyrrolo[2,3-b]pyridin-4-yl)methanol (CAS No: 1246088-53-8), a key heterocyclic building block in contemporary drug discovery. The pyrrolo[2,3-b]pyridine, or 7-azaindole, scaffold is a privileged structure found in numerous kinase inhibitors and other therapeutic agents.[1][2] This document serves as an in-depth reference for researchers, offering predicted and rationalized data for Nuclear Magnetic Resonance (¹H and ¹³C NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy. By explaining the causality behind spectral features and providing robust, self-validating experimental protocols, this guide aims to facilitate the unambiguous identification and characterization of this important synthetic intermediate.
Introduction and Molecular Structure
(5-Fluoro-1H-pyrrolo[2,3-b]pyridin-4-yl)methanol is a derivative of 7-azaindole, a core motif that has garnered significant attention in medicinal chemistry for its ability to mimic purine bases and act as a versatile hinge-binding motif in protein kinases.[3] The introduction of a fluorine atom at the 5-position and a hydroxymethyl group at the 4-position creates a unique intermediate with specific steric and electronic properties, making it valuable for structure-activity relationship (SAR) studies.[2][4]
Accurate structural confirmation is the bedrock of chemical research and drug development. This guide provides the expected spectroscopic fingerprint of the title compound, derived from first principles of spectroscopy and comparative analysis of structurally related analogs found in the literature.
Physicochemical Properties
| Property | Value | Source |
| CAS Number | 1246088-53-8 | Sigma-Aldrich[5] |
| Molecular Formula | C₈H₇FN₂O | Sigma-Aldrich[5] |
| Molecular Weight | 166.15 g/mol | Sigma-Aldrich[5] |
| Appearance | Solid (predicted) | Sigma-Aldrich[5] |
Molecular Structure with Atom Numbering
Caption: Structure of (5-Fluoro-1H-pyrrolo[2,3-b]pyridin-4-yl)methanol.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. The following predictions are based on analysis in DMSO-d₆, a common solvent for polar heterocyclic compounds which allows for the observation of exchangeable protons (NH and OH).
Predicted ¹H NMR Spectrum (400 MHz, DMSO-d₆)
The choice of DMSO-d₆ as a solvent is strategic; its high polarity ensures solubility, and its hydrogen-bonding acceptor nature slows the exchange rate of N-H and O-H protons, often allowing them to be observed as distinct, albeit sometimes broad, signals.
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment | Rationale |
| ~11.8 | br s | - | N1-H | The pyrrole N-H proton of the 7-azaindole core typically appears far downfield due to deshielding and hydrogen bonding. Its signal is often broad.[6] |
| ~8.2 | d | J(H,F) ≈ 3-4 | H -C6 | This proton is on the pyridine ring, ortho to the electron-withdrawing nitrogen (N7) and meta to the fluorine atom. It will be a doublet due to coupling with the fluorine. |
| ~7.6 | t | J(H,H) ≈ 2.5-3.0 | H -C2 | This pyrrole proton is coupled to the N-H and the C3 proton, often appearing as a triplet or a doublet of doublets. |
| ~6.6 | t | J(H,H) ≈ 2.5-3.0 | H -C3 | This pyrrole proton shows coupling similar to the H-C2 proton. |
| ~5.5 | t | J(H,H) ≈ 5-6 | O-H | The hydroxyl proton signal is exchangeable and will appear as a triplet due to coupling with the adjacent CH₂ group, provided the exchange rate is not too fast. |
| ~4.8 | d | J(H,H) ≈ 5-6 | CH₂ -OH | These methylene protons are diastereotopic but often appear as a simple doublet due to coupling with the hydroxyl proton. Deshielding by the aromatic ring and oxygen places them around 4.8 ppm. |
Predicted ¹³C NMR Spectrum (101 MHz, DMSO-d₆)
In ¹³C NMR, the key diagnostic feature will be the large one-bond coupling constant for the carbon attached to fluorine (¹JCF) and smaller two- and three-bond couplings (²JCF, ³JCF).
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment | Rationale |
| ~154 | d | ¹J(C,F) ≈ 230-250 | C 5 | The carbon directly bonded to fluorine will exhibit a large one-bond C-F coupling and will be significantly shifted downfield by the electronegative fluorine. |
| ~148 | s | - | C 7a | A quaternary carbon at the fusion of the two rings. |
| ~142 | d | ³J(C,F) ≈ 3-5 | C 6 | This pyridine carbon is three bonds away from the fluorine, showing a small coupling constant. |
| ~135 | d | ²J(C,F) ≈ 15-20 | C 4 | This carbon is deshielded by the attached hydroxymethyl group and shows a two-bond C-F coupling. |
| ~128 | s | - | C 2 | A typical chemical shift for a pyrrole α-carbon. |
| ~115 | d | ²J(C,F) ≈ 20-25 | C 3a | This quaternary carbon is adjacent to the fluorine-bearing carbon and will show a significant two-bond C-F coupling. |
| ~101 | s | - | C 3 | A typical chemical shift for a pyrrole β-carbon. |
| ~56 | s | - | C H₂OH | The aliphatic carbon of the methanol group, shifted downfield by the attached oxygen. |
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass and fragmentation pattern of a molecule. For a compound like this, Electrospray Ionization (ESI) in positive mode is the preferred method, as the basic nitrogen atoms are readily protonated.
Predicted High-Resolution MS (HRMS-ESI⁺)
The primary purpose of HRMS is to confirm the elemental composition.
| Ion | Calculated m/z | Observed m/z | Rationale |
| [M+H]⁺ | 167.0618 | Expected within 5 ppm | Protonation of the most basic site (likely N7 on the pyridine ring) gives the molecular ion peak. |
| [M+Na]⁺ | 189.0438 | May be observed | Adduct formation with sodium ions present in the solvent or glassware is common. |
Predicted Fragmentation Pattern (MS/MS)
Tandem MS (MS/MS) on the [M+H]⁺ ion would provide structural confirmation.
-
Loss of H₂O (-18 Da): A common fragmentation for alcohols, leading to a fragment at m/z ~149.
-
Loss of CH₂OH (-31 Da): Cleavage of the hydroxymethyl group, resulting in a fragment at m/z ~136. This corresponds to the 5-fluoro-1H-pyrrolo[2,3-b]pyridine cation.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify functional groups. The spectrum is typically acquired from a solid sample (KBr pellet or ATR).
Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Functional Group | Vibration Mode |
| 3400 - 3200 | Strong, Broad | O-H and N-H | Stretching |
| 3150 - 3050 | Medium | Aromatic C-H | Stretching |
| 2950 - 2850 | Medium | Aliphatic C-H | Stretching (in CH₂) |
| 1620 - 1580 | Medium-Strong | C=C and C=N | Aromatic Ring Stretching |
| 1250 - 1150 | Strong | C-F | Stretching |
| 1100 - 1000 | Strong | C-O | Stretching |
Standard Operating Procedures for Spectroscopic Analysis
To ensure data integrity and reproducibility, the following standardized protocols are recommended. These protocols represent a self-validating system, where proper execution and adherence to controls (e.g., solvent blanks, calibration standards) guarantee trustworthy results.
Workflow for Spectroscopic Characterization
Sources
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- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
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- 6. mdpi.com [mdpi.com]
Methodological & Application
Buchwald-Hartwig amination of (5-Fluoro-1H-pyrrolo[2,3-b]pyridin-4-yl)methanol derivatives
Topic: Buchwald-Hartwig Amination of (5-Fluoro-1H-pyrrolo[2,3-b]pyridin-4-yl)methanol Derivatives
For: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Value of Functionalized 7-Azaindoles
The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, is a privileged scaffold in modern medicinal chemistry.[1][2] Its structure, which is bioisosteric to the endogenous indole nucleus, allows it to act as a versatile hinge-binding motif for numerous protein kinases.[3][4] The strategic placement of a nitrogen atom in the six-membered ring introduces a hydrogen bond acceptor site, which can significantly alter a molecule's physicochemical properties and target engagement profile.[4][5] Consequently, 7-azaindole derivatives are core components of several approved drugs and clinical candidates, particularly in oncology.[4]
The functionalization of the 7-azaindole core, especially on the pyridine ring, is a critical step in drug discovery programs.[1][6] The palladium-catalyzed Buchwald-Hartwig amination has emerged as one of the most powerful and versatile methods for constructing carbon-nitrogen (C-N) bonds, offering a direct route to previously inaccessible amino-substituted heterocycles.[7][8]
This application note provides a detailed guide to the Buchwald-Hartwig amination of (5-Fluoro-1H-pyrrolo[2,3-b]pyridin-4-yl)methanol and its derivatives. We will explore the mechanistic nuances, provide optimized protocols, and offer practical guidance for researchers aiming to synthesize these valuable building blocks for drug development. A key challenge addressed is the selective amination at the C4 position of the pyridine ring in the presence of the acidic N-H proton of the pyrrole ring, a common hurdle in the functionalization of unprotected azaindoles.[5][9]
Mechanistic Rationale and Parameter Selection
The success of the Buchwald-Hartwig amination on complex heterocyclic substrates hinges on a synergistic interplay between the palladium source, ligand, base, and solvent. Understanding the role of each component is crucial for rational protocol design and troubleshooting.
The Catalytic Cycle
The reaction proceeds through a well-established catalytic cycle involving a Pd(0)/Pd(II) couple. The choice of ligand is paramount, as it must stabilize the palladium center, facilitate the key steps of oxidative addition and reductive elimination, and prevent catalyst deactivation.
Caption: Simplified Buchwald-Hartwig Catalytic Cycle.
Key Reaction Components
-
Palladium Precatalyst: While traditional sources like Pd₂(dba)₃ or Pd(OAc)₂ can be effective, modern, well-defined palladium precatalysts (e.g., those based on biarylphosphine ligands) are highly recommended.[5][10] These precatalysts, often referred to as G2, G3, or G4 palladacycles, offer superior air and moisture stability, ensure a 1:1 Pd:Ligand ratio, and generate the active Pd(0) species more reliably and rapidly. This leads to more reproducible results, lower catalyst loadings, and milder reaction conditions.[9][11]
-
Ligand Selection: This is the most critical parameter for coupling with electron-rich, potentially coordinating heterocycles like 7-azaindoles.[10][12] The ligands of choice are bulky, electron-rich biaryl monophosphines.[13]
-
Rationale: The bulkiness of the ligand promotes the final, turnover-limiting reductive elimination step to form the C-N bond. The electron-donating nature of the ligand increases the electron density on the palladium center, which facilitates the initial oxidative addition of the aryl halide.
-
Recommended Ligands: XPhos, RuPhos, and tBuBrettPhos have shown excellent performance in the amination of challenging heterocyclic halides, including unprotected indoles and azaindoles.[10][13]
-
-
Base Selection: The base serves to deprotonate the amine nucleophile, forming the palladium-amido complex necessary for reductive elimination. The choice of base must balance reactivity with functional group tolerance.
-
Strong Bases (NaOt-Bu, KOt-Bu): Often provide the highest reactivity and are suitable for a wide range of amines. However, they can be incompatible with sensitive functional groups.[14]
-
Weaker Inorganic Bases (K₃PO₄, Cs₂CO₃): These are milder and often used for coupling with functionalized anilines or when the substrate is base-sensitive.[13]
-
Lithium Hexamethyldisilazide (LiHMDS): This strong, non-nucleophilic base has been specifically identified as highly effective for the amination of unprotected halo-7-azaindoles, providing excellent selectivity for C-N coupling over deprotonation and reaction at the pyrrole N-H.[11][13]
-
-
Solvent: Anhydrous, non-polar aprotic solvents are standard.
Experimental Workflow and Protocols
The overall process involves careful setup under an inert atmosphere, execution of the coupling reaction, and subsequent purification and characterization of the product.
Caption: General workflow for Buchwald-Hartwig amination.
Protocol 1: General Procedure for the Amination of (4-Bromo-5-fluoro-1H-pyrrolo[2,3-b]pyridin-yl)methanol
This protocol is a general starting point. Optimization of ligand, base, and temperature may be required for specific amines.
Materials:
-
(4-Bromo-5-fluoro-1H-pyrrolo[2,3-b]pyridin-yl)methanol (1.0 equiv)
-
Amine (1.2 - 1.5 equiv)
-
Palladium Precatalyst (e.g., XPhos Pd G3, 1-3 mol%)
-
Ligand (if not using a precatalyst, e.g., XPhos, 1.2 - 3.6 mol%)
-
Base (e.g., LiHMDS or K₃PO₄, 2.0 - 2.5 equiv)
-
Anhydrous Toluene or Dioxane (0.1 - 0.2 M concentration relative to the substrate)
-
Reaction vessel (e.g., Schlenk tube or sealed vial)
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Vessel Preparation: To an oven-dried reaction vessel equipped with a magnetic stir bar, add the (4-Bromo-5-fluoro-1H-pyrrolo[2,3-b]pyridin-yl)methanol, palladium precatalyst, and base.
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., Argon) three times to ensure an oxygen-free environment.
-
Reagent Addition: Through a septum, add the anhydrous solvent, followed by the amine coupling partner (if liquid) via syringe. If the amine is a solid, it should be added in step 1.
-
Reaction: Place the sealed vessel in a preheated oil bath or heating block set to the desired temperature (typically 80-110 °C). Stir vigorously for the duration of the reaction (typically 4-24 hours).
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) by taking small aliquots from the reaction mixture.
-
Workup: Once the reaction is complete (disappearance of starting material), cool the mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) and quench carefully with water or saturated aqueous ammonium chloride.
-
Extraction: Transfer the mixture to a separatory funnel. Wash the organic layer with water and then with brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the crude residue by silica gel column chromatography using an appropriate solvent system (e.g., hexanes/ethyl acetate or dichloromethane/methanol gradient) to afford the desired aminated product.
-
Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and mass spectrometry.
Optimization and Data
For any new substrate-amine combination, a screening of reaction parameters is highly recommended. The table below illustrates a typical optimization matrix.
| Entry | Precatalyst (mol%) | Ligand | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd₂(dba)₃ (2) | XPhos (4.8) | K₃PO₄ (2.2) | Toluene | 100 | 18 | 45 |
| 2 | XPhos Pd G3 (2) | - | K₃PO₄ (2.2) | Toluene | 100 | 18 | 75 |
| 3 | XPhos Pd G3 (2) | - | NaOt-Bu (2.2) | Toluene | 100 | 12 | 68 |
| 4 | XPhos Pd G3 (2) | - | LiHMDS (2.2) | THF | 65 | 12 | 88 |
| 5 | RuPhos Pd G3 (2) | - | LiHMDS (2.2) | THF | 65 | 12 | 82 |
| 6 | tBuBrettPhos Pd G3 (2) | - | LiHMDS (2.2) | THF | 65 | 16 | 79 |
Note: Data is illustrative and based on typical outcomes for similar systems described in the literature.[5][11][13]
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| No or Low Conversion | 1. Inactive catalyst (oxygen exposure).2. Insufficiently anhydrous/deoxygenated conditions.3. Base is not strong enough.4. Temperature is too low. | 1. Use a fresh, high-quality precatalyst.2. Ensure proper inert atmosphere technique; degas solvent.3. Switch to a stronger base (e.g., from K₃PO₄ to LiHMDS).4. Increase reaction temperature in 10-20 °C increments. |
| Side Product Formation | 1. N-H amination of the pyrrole ring.2. Decomposition of starting material or product.3. Hydrodehalogenation of starting material. | 1. Use milder conditions or a base known for selectivity (LiHMDS). Consider N-H protection (e.g., with SEM-Cl) if necessary.[15][16]2. Lower the reaction temperature or shorten the reaction time.3. Screen different ligands; ensure the base is fully dissolved. |
| Difficult Purification | 1. Product is highly polar.2. Residual palladium catalyst. | 1. Use a more polar eluent system (e.g., DCM/MeOH with 1% NH₄OH).2. Filter the crude product through a plug of Celite® or silica before concentration. Consider a scavenger resin. |
Conclusion
The Buchwald-Hartwig amination is an indispensable tool for the late-stage functionalization of complex heterocyclic cores like (5-Fluoro-1H-pyrrolo[2,3-b]pyridin-4-yl)methanol. By carefully selecting a modern palladium precatalyst, a bulky biarylphosphine ligand, and an appropriate base, researchers can achieve high yields and excellent chemoselectivity. The use of LiHMDS as a base is particularly noteworthy for its proven success in selectively aminating the pyridine ring of unprotected 7-azaindoles. The protocols and guidelines presented here provide a robust framework for scientists in drug discovery to synthesize novel amino-substituted 7-azaindole derivatives, enabling the exploration of new chemical space and the development of next-generation therapeutics.
References
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Oldenhuis, N. J., et al. (2015). Efficient Pd-Catalyzed Amination of Heteroaryl Halides. Organic Letters. Available at: [Link]
-
Fors, B. P., & Buchwald, S. L. (2014). Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. Organic Letters. Available at: [Link]
-
Li, L., et al. (2019). Discovery of 5-(5-fluoro-1H-pyrrolo[2,3-b]pyridin-3-yl)pyrazin-2(1H)-one derivatives as new potent PB2 inhibitors. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
-
Henderson, J. L., & Buchwald, S. L. (2010). Palladium-Catalyzed Amination of Unprotected Halo-7-azaindoles. Organic Letters. Available at: [Link]
-
Welsch, M. E., et al. (2013). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Molecules. Available at: [Link]
-
Kumar, A., et al. (2020). Recent advances in the global ring functionalization of 7-azaindoles. RSC Advances. Available at: [Link]
-
Nagy, A., & Novak, Z. (2011). Scope and Mechanism of Palladium-Catalyzed Amination of Five-Membered Heterocyclic Halides. The Journal of Organic Chemistry. Available at: [Link]
-
de Oliveira, M. A. L., et al. (2023). Synthesis of C3,C6-Diaryl 7-Azaindoles via One-Pot Suzuki–Miyaura Cross-Coupling Reaction and Evaluation of Their HIV-1 Integrase Inhibitory Activity. ACS Omega. Available at: [Link]
-
Lipshutz, B. H., et al. (2013). Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions. ACS Catalysis. Available at: [Link]
-
Tummatorn, J., et al. (2025). Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. Pharmaceuticals. Available at: [Link]
-
Beller, M., & Zapf, A. (2019). Palladium Catalyzed Amination of Aryl Chlorides. Wiley Analytical Science. Available at: [Link]
-
Lassagne, F., et al. (2015). The Azaindole Framework in the Design of Kinase Inhibitors. Molecules. Available at: [Link]
-
Liu, X., et al. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth. RSC Advances. Available at: [Link]
-
Bosiak, M. J., et al. (2021). Buchwald−Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. The Journal of Organic Chemistry. Available at: [Link]
-
Henderson, J. L., McDermott, S. M., & Buchwald, S. L. (2010). Palladium-Catalyzed Amination of Unprotected Halo-7-azaindoles. DSpace@MIT. Available at: [Link]
-
Henderson, J. L., & Buchwald, S. L. (2010). Efficient Pd-Catalyzed Amination Reactions for Heterocycle Functionalization. Organic Letters. Available at: [Link]
-
Tummatorn, J., et al. (2024). Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. MDPI. Available at: [Link]
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Large-scale synthesis considerations for (5-Fluoro-1H-pyrrolo[2,3-b]pyridin-4-yl)methanol
An in-depth guide to the scalable synthesis of (5-Fluoro-1H-pyrrolo[2,3-b]pyridin-4-yl)methanol, a crucial intermediate in pharmaceutical development, is presented. This document provides a comprehensive overview of a plausible synthetic route, emphasizing large-scale production considerations, safety, and process optimization. The protocols and rationale are designed for researchers, scientists, and drug development professionals.
Introduction: The Significance of (5-Fluoro-1H-pyrrolo[2,3-b]pyridin-4-yl)methanol
The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, is a privileged heterocyclic scaffold in medicinal chemistry.[1][2] Its structural resemblance to indole allows it to act as a bioisostere, often leading to improved physicochemical properties such as solubility and metabolic stability.[1][3] Derivatives of 7-azaindole have shown a wide range of biological activities, including kinase inhibition, and are components of several FDA-approved drugs.[1][4] The target molecule, (5-Fluoro-1H-pyrrolo[2,3-b]pyridin-4-yl)methanol, is a key building block for the synthesis of complex pharmaceutical agents, where the fluorine atom can enhance metabolic stability and binding affinity, and the hydroxymethyl group provides a handle for further functionalization.
The large-scale synthesis of this molecule presents several challenges, including the construction of the bicyclic core, regioselective functionalization, and ensuring process safety and efficiency. This application note details a robust and scalable synthetic approach.
Retrosynthetic Analysis and Strategic Considerations
A logical retrosynthetic analysis suggests that the target molecule can be accessed from the key intermediate, 4-chloro-5-fluoro-1H-pyrrolo[2,3-b]pyridine. This intermediate allows for the introduction of the C4-substituent via nucleophilic aromatic substitution (SNA r), followed by conversion to the hydroxymethyl group. The 4-chloro-5-fluoro-7-azaindole itself can be prepared from commercially available starting materials.
Caption: Retrosynthetic pathway for (5-Fluoro-1H-pyrrolo[2,3-b]pyridin-4-yl)methanol.
Part 1: Synthesis of 4-Chloro-5-fluoro-1H-pyrrolo[2,3-b]pyridine
The synthesis of the key chloro-fluoro-azaindole intermediate is a critical first stage. While various methods for constructing the azaindole core exist[3][5], a practical approach for large-scale production often involves building the pyrrole ring onto a pre-functionalized pyridine.
Protocol 1: Synthesis of 4-Chloro-5-fluoro-1H-pyrrolo[2,3-b]pyridine
This multi-step synthesis starts from a suitable pyridine derivative. The following is a representative, albeit generalized, protocol inspired by established azaindole syntheses.
Step 1a: Synthesis of 2-amino-4-chloro-5-fluoropyridine The initial steps involve the construction of a suitably substituted pyridine ring. For large-scale manufacturing, sourcing a commercially available, advanced intermediate is often the most cost-effective strategy.
Step 1b: Introduction of the Pyrrole Ring Precursor A common strategy is the introduction of an acetylene group ortho to the amino group, which can then undergo cyclization. Palladium-catalyzed Sonogashira coupling is a powerful tool for this transformation.
-
Reaction: 2-amino-4-chloro-3-iodo-5-fluoropyridine with a protected acetylene (e.g., trimethylsilylacetylene).
-
Rationale: The use of a protected acetylene prevents self-coupling and other side reactions. The TMS group can be easily removed under mild conditions.
Step 1c: Cyclization to form the Pyrrolo[2,3-b]pyridine Core Following deprotection of the acetylene, the pyrrole ring is formed via an intramolecular cyclization.
-
Reaction: Base-mediated cyclization of the 2-amino-3-ethynylpyridine derivative.
-
Rationale: This step is often high-yielding and atom-economical. The choice of base and solvent is critical for reaction efficiency and to minimize side products.
Part 2: Functionalization at the C4-Position
With the 4-chloro-5-fluoro-7-azaindole in hand, the next crucial step is the introduction of a carbon-based functional group at the C4 position. A cyanation reaction is an excellent choice for scalability as it introduces a versatile nitrile group that can be further transformed.
Protocol 2: Palladium-Catalyzed Cyanation of 4-Chloro-5-fluoro-1H-pyrrolo[2,3-b]pyridine
Materials and Reagents:
| Reagent | Molar Eq. | Purity | Supplier Example |
| 4-Chloro-5-fluoro-1H-pyrrolo[2,3-b]pyridine | 1.0 | >98% | In-house |
| Zinc Cyanide (Zn(CN)₂) | 0.6 | >98% | Sigma-Aldrich |
| Palladium Catalyst (e.g., Pd₂(dba)₃) | 0.01-0.02 | >98% | Strem Chemicals |
| Ligand (e.g., dppf) | 0.02-0.04 | >98% | Combi-Blocks |
| Solvent (e.g., DMF, DMAc) | - | Anhydrous | J.T.Baker |
Procedure:
-
Inert Atmosphere: To a reactor equipped with a mechanical stirrer, thermometer, and nitrogen inlet, charge 4-chloro-5-fluoro-1H-pyrrolo[2,3-b]pyridine and the chosen solvent (e.g., DMF).
-
Degassing: Degas the solution by bubbling nitrogen through it for at least 30 minutes to remove dissolved oxygen, which can deactivate the palladium catalyst.
-
Reagent Addition: Add zinc cyanide, the palladium catalyst, and the ligand to the reaction mixture.
-
Heating: Heat the reaction mixture to 100-120 °C and monitor the reaction progress by HPLC or TLC.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Quench the reaction with an aqueous solution of sodium bicarbonate and ethylenediamine to complex excess zinc salts.
-
Extraction and Isolation: Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by recrystallization or silica gel chromatography to yield 4-cyano-5-fluoro-1H-pyrrolo[2,3-b]pyridine.
Causality and Optimization:
-
Choice of Cyanide Source: Zinc cyanide is preferred over other cyanide sources like KCN or NaCN in large-scale operations due to its lower toxicity and reduced propensity to release HCN gas upon contact with moisture.
-
Catalyst System: The combination of a palladium source like Pd₂(dba)₃ and a phosphine ligand like dppf is effective for this type of cross-coupling reaction. Catalyst loading should be optimized to balance cost and reaction time.
-
Solvent: High-boiling polar aprotic solvents like DMF or DMAc are typically used to ensure solubility of the reactants and to achieve the required reaction temperatures.
Part 3: Conversion of the Nitrile to the Hydroxymethyl Group
The final steps involve the conversion of the nitrile group to the desired hydroxymethyl functionality. This is typically achieved in a two-step sequence: reduction of the nitrile to an aldehyde, followed by reduction of the aldehyde to the alcohol.
Protocol 3: Reduction of 4-Cyano-5-fluoro-1H-pyrrolo[2,3-b]pyridine to the Aldehyde
Procedure:
-
Setup: In a dry reactor under a nitrogen atmosphere, dissolve 4-cyano-5-fluoro-1H-pyrrolo[2,3-b]pyridine in an anhydrous solvent like THF or toluene.
-
Cooling: Cool the solution to -10 to 0 °C.
-
Reducing Agent: Slowly add a solution of diisobutylaluminium hydride (DIBAL-H) (1.1-1.2 equivalents) while maintaining the internal temperature below 5 °C.
-
Reaction Monitoring: Monitor the reaction by TLC or HPLC until the starting material is consumed.
-
Quenching: Carefully quench the reaction by the slow addition of methanol, followed by an aqueous solution of Rochelle's salt (potassium sodium tartrate) to break up the aluminum complexes.
-
Work-up and Isolation: Allow the mixture to warm to room temperature and stir until the layers become clear. Separate the organic layer, and extract the aqueous layer with an organic solvent. Combine the organic layers, wash with brine, dry, and concentrate to obtain the crude 4-formyl-5-fluoro-1H-pyrrolo[2,3-b]pyridine.
Safety Considerations: DIBAL-H is a pyrophoric reagent and must be handled with extreme care under an inert atmosphere. The quenching process is highly exothermic and requires careful temperature control.
Protocol 4: Reduction of the Aldehyde to the Alcohol
Procedure:
-
Setup: Dissolve the crude 4-formyl-5-fluoro-1H-pyrrolo[2,3-b]pyridine in a suitable solvent like methanol or ethanol.
-
Cooling: Cool the solution to 0-5 °C in an ice bath.
-
Reducing Agent: Add sodium borohydride (NaBH₄) portion-wise, maintaining the temperature below 10 °C.
-
Reaction Monitoring: Stir the reaction at room temperature and monitor by TLC or HPLC.
-
Quenching: Once the reaction is complete, carefully quench the excess NaBH₄ by the slow addition of acetone or dilute acetic acid.
-
Isolation and Purification: Remove the solvent under reduced pressure. Partition the residue between water and an organic solvent (e.g., ethyl acetate). Separate the layers, and extract the aqueous phase. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. The final product, (5-Fluoro-1H-pyrrolo[2,3-b]pyridin-4-yl)methanol, can be purified by recrystallization or column chromatography.
Rationale for Reagent Choice: Sodium borohydride is a mild and selective reducing agent for aldehydes, making it ideal for this transformation. It is also relatively inexpensive and safer to handle on a large scale compared to more powerful hydrides like lithium aluminum hydride.
Caption: Workflow for the large-scale synthesis of the target molecule.
Analytical Characterization and Quality Control
Each step of the synthesis should be monitored by appropriate analytical techniques to ensure reaction completion and purity of the intermediates.
| Intermediate/Product | Analytical Technique | Key Parameters to Monitor |
| 4-Chloro-5-fluoro-1H-pyrrolo[2,3-b]pyridine | HPLC, ¹H NMR, ¹³C NMR, MS | Purity, absence of starting materials, structural confirmation |
| 4-Cyano-5-fluoro-1H-pyrrolo[2,3-b]pyridine | HPLC, ¹H NMR, IR (nitrile stretch), MS | Purity, conversion of the chloro-group, structural confirmation |
| 4-Formyl-5-fluoro-1H-pyrrolo[2,3-b]pyridine | HPLC, ¹H NMR (aldehyde proton), IR (carbonyl stretch) | Purity, absence of nitrile, structural confirmation |
| Final Product | HPLC, ¹H NMR, ¹³C NMR, MS, Elemental Analysis | Purity (>98%), structural confirmation, residual solvents |
Conclusion
The large-scale synthesis of (5-Fluoro-1H-pyrrolo[2,3-b]pyridin-4-yl)methanol requires a robust and well-optimized synthetic route. The presented strategy, involving the construction of a key 4-chloro-5-fluoro-7-azaindole intermediate followed by palladium-catalyzed cyanation and a two-step reduction sequence, offers a viable pathway for manufacturing this important building block. Careful consideration of reagent choice, reaction conditions, and safety protocols at each stage is paramount for a successful and scalable process.
References
-
Synthesis of Pyrrolo[3,4-b]pyridin-5-ones via Multicomponent Reactions and In Vitro–In Silico Studies Against SiHa, HeLa, and CaSki Human Cervical Carcinoma Cell Lines. PMC - PubMed Central. Available at: [Link]
-
Azaindole Therapeutic Agents. PMC - PubMed Central. Available at: [Link]
-
Synthesis and Characterization of New Biologically Active Pyrrolo[2,3-b]Pyridine Scaffolds. ResearchGate. Available at: [Link]
-
Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Publishing. Available at: [Link]
-
Azaindole synthesis. Organic Chemistry Portal. Available at: [Link]
-
Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. PMC - PubMed Central. Available at: [Link]
-
Alkali-Amide Controlled Selective Synthesis of 7-Azaindole and 7-Azaindoline through Domino Reactions of 2-Fluoro-3. The Royal Society of Chemistry. Available at: [Link]
-
Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. PMC - PubMed Central. Available at: [Link]
-
Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. RosDok. Available at: [Link]
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Mastering the Magnetic Landscape: A Detailed Guide to the NMR Characterization of (5-Fluoro-1H-pyrrolo[2,3-b]pyridin-4-yl)methanol and Its Analogs
For Researchers, Scientists, and Drug Development Professionals
The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors and other therapeutic agents. The introduction of a fluorine atom, as in (5-Fluoro-1H-pyrrolo[2,3-b]pyridin-4-yl)methanol, offers a powerful tool for modulating physicochemical and pharmacological properties such as metabolic stability, binding affinity, and lipophilicity. However, the presence of the ¹⁹F nucleus introduces both opportunities and complexities into its structural elucidation by Nuclear Magnetic Resonance (NMR) spectroscopy.
This comprehensive guide provides a detailed exploration of the NMR characterization of (5-Fluoro-1H-pyrrolo[2,3-b]pyridin-4-yl)methanol and its derivatives. Moving beyond a simple recitation of steps, this document delves into the rationale behind experimental choices, offering a self-validating framework for acquiring, interpreting, and reporting high-quality NMR data for this important class of fluorinated heterocycles.
The Unique Challenge and Power of Fluorine in NMR
The characterization of organofluorine compounds by NMR is a specialized field. The ¹⁹F nucleus possesses a spin of ½ and a natural abundance of 100%, making it a highly sensitive NMR probe, with a receptivity approximately 83% that of ¹H.[1] This high sensitivity is a significant advantage. However, the electronic environment of fluorine leads to a vast chemical shift range—spanning over 700 ppm—and the presence of through-bond and through-space scalar couplings (J-couplings) to both ¹H and ¹³C nuclei.[2][3] These couplings, while information-rich, can complicate spectra, necessitating a multi-faceted NMR approach for unambiguous assignment.
The primary challenges in the NMR analysis of (5-Fluoro-1H-pyrrolo[2,3-b]pyridin-4-yl)methanol include:
-
Spectral Complexity: The presence of ¹H-¹⁹F and ¹³C-¹⁹F couplings can lead to complex splitting patterns in both ¹H and ¹³C spectra, making first-order analysis difficult.
-
Signal Assignment: Differentiating between the aromatic protons and carbons of the fused pyrrole and pyridine rings requires a combination of 1D and 2D NMR techniques.
-
Understanding Coupling Pathways: The magnitude of J-couplings provides crucial information about the connectivity and spatial relationships within the molecule. Interpreting these couplings correctly is key to confident structure verification.
This guide will address these challenges by outlining a systematic workflow that leverages the full suite of modern NMR experiments.
A Strategic Workflow for Complete NMR Characterization
The following workflow provides a logical progression from initial sample preparation to full structural assignment. Each step is designed to build upon the previous one, ensuring a comprehensive and accurate characterization.
Caption: A strategic workflow for the complete NMR characterization of fluorinated heterocycles.
Part 1: Foundational 1D NMR Analysis
Protocol 1: Sample Preparation
The choice of solvent is critical as it can influence chemical shifts, particularly for protons involved in hydrogen bonding (e.g., the pyrrole N-H and the methanol O-H).
-
Step 1: Dissolve approximately 5-10 mg of (5-Fluoro-1H-pyrrolo[2,3-b]pyridin-4-yl)methanol in 0.6-0.7 mL of a deuterated solvent.
-
Causality: DMSO-d₆ is an excellent initial choice as it is a polar aprotic solvent that will solubilize the compound and typically allows for the observation of exchangeable N-H and O-H protons. CDCl₃ can also be used, but exchangeable protons may broaden or be unobservable.
-
-
Step 2: Filter the solution through a small plug of glass wool into a clean, dry 5 mm NMR tube to remove any particulate matter.
-
Step 3: Add a small amount of a reference standard if necessary. For ¹H and ¹³C NMR, the residual solvent peak is often sufficient for referencing. For ¹⁹F NMR, an external reference such as CFCl₃ can be used, although modern spectrometers can use indirect referencing.[4]
Protocol 2: Acquiring 1D Spectra
¹H NMR Spectroscopy
The ¹H NMR spectrum provides the initial overview of the proton environment.
-
Step 1: Standard ¹H Acquisition. Acquire a standard ¹H NMR spectrum.
-
Rationale: This initial spectrum will reveal the chemical shifts, integrations, and multiplicity of all protons. Pay close attention to the aromatic region and the signals for the CH₂OH group and the pyrrole N-H.
-
-
Step 2: ¹H{¹⁹F} Decoupled Spectrum. Acquire a second ¹H spectrum with broadband ¹⁹F decoupling.
-
Causality: Comparing the coupled and decoupled spectra is the most direct way to identify which protons are coupled to the fluorine atom. Protons coupled to fluorine will show a simplified multiplicity (e.g., a doublet of doublets collapsing into a doublet) in the decoupled spectrum. This is crucial for identifying H-6.
-
¹³C NMR Spectroscopy
The ¹³C NMR spectrum reveals the carbon skeleton and the influence of the electronegative fluorine and nitrogen atoms.
-
Step 1: ¹³C{¹H} Acquisition. Acquire a standard broadband proton-decoupled ¹³C spectrum.
-
Rationale: This experiment provides the chemical shifts of all carbon atoms as singlets. The key feature to observe will be the large one-bond ¹J(C-F) coupling for C-5, which will appear as a doublet. Long-range nJ(C-F) couplings will also cause other carbon signals to appear as doublets or more complex multiplets.
-
-
Step 2 (Optional): DEPT-135. Acquire a DEPT-135 spectrum.
-
Causality: This experiment differentiates carbon types. CH and CH₃ signals will appear as positive peaks, while CH₂ signals will be negative. This is invaluable for confirming the assignment of the CH₂OH carbon and the aromatic CH carbons.
-
¹⁹F NMR Spectroscopy
The ¹⁹F NMR spectrum provides a direct window into the fluorine's environment.
-
Step 1: ¹⁹F{¹H} Acquisition. Acquire a proton-decoupled ¹⁹F spectrum.
-
Rationale: This provides the precise chemical shift of the fluorine atom. The signal will likely be a singlet due to the decoupling of protons.
-
-
Step 2: ¹⁹F Coupled Spectrum. Acquire a standard, non-decoupled ¹⁹F spectrum.
-
Causality: This spectrum will show the couplings between the fluorine atom and any nearby protons. The multiplicity of the signal will reveal the number of protons coupled to the fluorine and the magnitude of the coupling constants.
-
Part 2: Unambiguous Assignment with 2D NMR
While 1D NMR provides a wealth of information, 2D NMR is essential for confident and complete assignment, especially in complex heterocyclic systems.
Caption: The core 2D NMR experiments and the structural information they provide.
Protocol 3: Acquiring 2D Correlation Spectra
-
Step 1: ¹H-¹H COSY (Correlation Spectroscopy).
-
Purpose: To identify protons that are spin-coupled to each other, typically through two or three bonds.
-
Expected Correlations: A cross-peak between H-2 and H-3 of the pyrrole ring is expected, confirming their adjacency.
-
-
Step 2: ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence).
-
Purpose: To correlate each proton with the carbon to which it is directly attached.
-
Expected Correlations: This is the most reliable way to assign the chemical shifts of the protonated carbons (C-2, C-3, C-6, and the CH₂OH carbon). Each of these carbons will show a cross-peak to its attached proton(s).
-
-
Step 3: ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation).
-
Purpose: To identify long-range (typically 2-3 bond) couplings between protons and carbons. This experiment is crucial for assigning quaternary carbons and piecing together the molecular framework.
-
Expected Correlations:
-
The pyrrole N-H proton should show correlations to C-2, C-3, C-3a, and C-7a.
-
H-2 should show correlations to C-3, C-3a, and C-7a.
-
H-6 should show correlations to C-4, C-5, and C-7a.
-
The CH₂ protons of the methanol group should show correlations to C-3a and C-4.
-
-
Part 3: Spectral Interpretation and Data
Structure and Numbering:
Caption: Structure of (5-Fluoro-1H-pyrrolo[2,3-b]pyridin-4-yl)methanol with standard numbering.
Expected ¹H NMR Data (Predicted)
| Proton | Predicted δ (ppm) | Multiplicity | Expected J (Hz) |
| N-H | ~12.0 | br s | - |
| H-6 | ~8.3 | d | ³J(H-F) ≈ 3-4 |
| H-2 | ~7.6 | dd | ³J(H2-H3) ≈ 3.5, ⁴J(H2-NH) ≈ 2.5 |
| H-3 | ~6.6 | dd | ³J(H3-H2) ≈ 3.5, ⁴J(H3-NH) ≈ 2.5 |
| CH₂ | ~4.8 | s | - |
| OH | ~5.5 | t | ³J(OH-CH₂) ≈ 5.5 |
Note: Chemical shifts are highly dependent on solvent and concentration. The OH and NH signals may be broad and their coupling may not be resolved.
Expected ¹³C NMR Data (Predicted)
| Carbon | Predicted δ (ppm) | Multiplicity (due to F) | Expected J(C-F) (Hz) |
| C-7a | ~150 | d | ²J(C-F) ≈ 15-20 |
| C-5 | ~148 | d | ¹J(C-F) ≈ 230-250 |
| C-4 | ~140 | d | ²J(C-F) ≈ 10-15 |
| C-2 | ~128 | s | - |
| C-6 | ~115 | d | ²J(C-F) ≈ 25-30 |
| C-3a | ~114 | d | ³J(C-F) ≈ 3-5 |
| C-3 | ~100 | s | - |
| CH₂OH | ~56 | d | ⁴J(C-F) ≈ 1-3 |
Analogous Data: 5-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine Derivative[5]
The following data is for a derivative with a CF₃ group at C-5 and a substituted benzyl group at C-3, recorded in DMSO-d₆. This provides a valuable reference for the chemical shifts of the 7-azaindole core.
| Position | ¹H δ (ppm), J (Hz) | ¹³C δ (ppm), J(C-F) (Hz) |
| N-H | 12.01 (s) | - |
| H-6 | 8.54 (d, J=2.1) | - |
| H-4 | 8.27 (d, J=2.2) | - |
| C-2 | - | 127.07 |
| C-3 | - | 111.69 |
| C-3a | - | 126.77 |
| C-4 | - | 124.79 (d, J=3.9) |
| C-5 | - | 117.08 (q, J=31.3) |
| C-6 | - | 118.70 |
| C-7a | - | 150.37 |
| CF₃ | - | 124.38 (q, J≈270) |
This data from the trifluoromethyl analog demonstrates the key features to expect:
-
The deshielding effect of the pyridine nitrogen on adjacent protons and carbons.
-
The characteristic quartet for the CF₃ group in the ¹³C NMR spectrum due to the large one-bond C-F coupling.
-
The smaller, long-range couplings from the fluorine substituent to other carbons in the ring system.
Conclusion
The comprehensive NMR characterization of (5-Fluoro-1H-pyrrolo[2,3-b]pyridin-4-yl)methanol is a critical step in its development and application in drug discovery. While the presence of fluorine introduces complexity, a systematic approach combining 1D (¹H, ¹³C, ¹⁹F) and 2D (COSY, HSQC, HMBC) NMR techniques allows for a full and unambiguous assignment of its structure. The rationale behind each experimental choice, from solvent selection to the application of specific 2D correlation experiments, provides a robust framework for obtaining high-quality, defensible data. By understanding the interplay of chemical shifts and coupling constants, particularly the influence of the fluorine atom, researchers can confidently elucidate the structure of this and other related fluorinated heterocyclic compounds, paving the way for further development.
References
-
19F-NMR Diastereotopic Signals in Two N-CHF2 Derivatives of (4S,7R)-7,8,8-Trimethyl-4,5,6,7-tetrahydro-4,7-methano-2H-indazole. Molecules. Available from: [Link]
-
19F-centred NMR analysis of mono-fluorinated compounds. Semantic Scholar. Available from: [Link]
-
New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. National Institutes of Health. Available from: [Link]
-
Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. PubMed Central. Available from: [Link]
-
FLUORINE COUPLING CONSTANTS. University of Florida. Available from: [Link]
-
Synthesis of 13C/19F/2H Labeled Indoles for Use as Tryptophan Precursors for Protein NMR Spectroscopy. MDPI. Available from: [Link]
-
Fluorine detected 2D NMR experiments for the practical determination of size and sign of homonuclear F-F and heteronuclear C-F multiple bond J-coupling constants in multiple fluorinated compounds. PubMed. Available from: [Link]
-
Revealing Organofluorine Contamination in Effluents and Surface Waters with Complementary Analytical Approaches: Fluorine-19 Nuclear Magnetic Resonance Spectroscopy (19F-NMR) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). ACS Publications. Available from: [Link]
-
Novel pyrrolo[2,3-b]pyridine and pyrrolo[2,3-d] pyrimidine derivatives: Design, synthesis, and structure elucidation. ResearchGate. Available from: [Link]
-
Fluorine NMR. University of California, Santa Barbara. Available from: [Link]
-
An Overview of Fluorine NMR. ResearchGate. Available from: [Link]
-
Rapid Measurement of Heteronuclear Coupling Constants in Complex NMR Spectra. PubMed Central. Available from: [Link]
-
Step By Step Instructions for 2D NMR Experiments on the Bruker 300 MHz Spectrometer. University of California, Santa Cruz. Available from: [Link]
-
Lecture 3: Coupling Constants. Harvard University. Available from: [Link]
-
NMR | Fluorine Spectroscopy. Oxford Instruments. Available from: [Link]
-
A Step-By-Step Guide to 1D and 2D NMR Interpretation. Emery Pharma. Available from: [Link]
-
Practical Considerations and Guidelines for Spectral Referencing for Fluorine NMR Ligand Screening. PubMed Central. Available from: [Link]
-
Design, synthesis and biological evaluation of 1H- pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth. RSC Publishing. Available from: [Link]
-
STUDY OF NUCLEAR MAGNETIC RESONANCE SPECTROSCOPY WITH APPLICATIONS: A COMPREHENSIVE REVIEW. IJCRT.org. Available from: [Link]
-
Fluoroazoles. II. Synthesis and 1H and 19F Nmr spectra of 2-, 4-, and 5-Fluoro-1-methylimidazole. ResearchGate. Available from: [Link]
-
19Flourine NMR. University of Ottawa. Available from: [Link]
-
1H-Pyrrolo(2,3-b)pyridine - Optional[1H NMR] - Chemical Shifts. SpectraBase. Available from: [Link]
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- 1. 19F NMR relaxation studies on 5-fluorotryptophan- and tetradeutero-5-fluorotryptophan-labeled E. coli glucose/galactose receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 5. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Enhancing the Solubility of Pyrrolopyridine-Based Kinase Inhibitors
Welcome to the technical support center for researchers, scientists, and drug development professionals working with pyrrolopyridine-based kinase inhibitors. This guide provides practical, in-depth troubleshooting advice and answers to frequently asked questions to help you overcome solubility challenges in your experiments.
I. Frequently Asked Questions (FAQs)
Q1: Why do many pyrrolopyridine-based kinase inhibitors exhibit poor aqueous solubility?
A: The pyrrolopyridine scaffold is designed to mimic the purine ring of ATP, enabling it to act as a kinase inhibitor.[1] However, this heterocyclic structure, often coupled with other lipophilic moieties necessary for target binding, contributes to low aqueous solubility.[2][3] This inherent low solubility can hinder oral bioavailability and complicate in vitro assay setup.[4]
Q2: What is the quickest way to assess the potential solubility issues of my new pyrrolopyridine derivative?
A: A simple and rapid initial assessment can be done through in silico prediction of LogP (a measure of lipophilicity) and aqueous solubility (LogS) using computational models.[5] While not a substitute for experimental validation, these tools can flag potential issues early in the discovery process.[5][6] Several machine learning models have been developed to predict kinase inhibitor properties with reasonable accuracy.[6][7]
Q3: My pyrrolopyridine inhibitor precipitates in my cell culture medium. What are my immediate options?
A: First, verify the final concentration of your inhibitor in the medium. It's possible you are exceeding its thermodynamic solubility. Immediate remedies include:
-
Reducing the final concentration: If your experimental design allows, test a lower concentration.
-
Using a co-solvent: Dimethyl sulfoxide (DMSO) is a common choice, but ensure the final concentration is non-toxic to your cells (typically <0.5%).
-
Pre-warming the medium: Gently warming the medium to 37°C before adding the inhibitor can sometimes help.
Q4: Can changing the pH of my buffer improve the solubility of my weakly basic pyrrolopyridine inhibitor?
A: Yes, for weakly basic compounds, decreasing the pH of the solution can increase solubility.[8][9] The protonation of the basic functional groups on the molecule increases its polarity and interaction with water. However, it is crucial to consider the pH stability of your compound and the pH requirements of your assay or biological system.[8]
Q5: What are amorphous solid dispersions and can they help with my inhibitor's solubility?
A: Amorphous solid dispersions (ASDs) involve dispersing the drug in an amorphous state within a polymer matrix.[10][11] The amorphous form of a drug is generally more soluble than its crystalline counterpart.[12][13] This technique can significantly enhance the dissolution rate and apparent solubility of poorly soluble compounds like many kinase inhibitors.[10][12]
II. Troubleshooting Guides
This section provides detailed, step-by-step guidance for common solubility-related experimental challenges.
A. Issue: Inconsistent results in kinase activity assays due to suspected compound precipitation.
Underlying Cause: The concentration of the pyrrolopyridine inhibitor in the assay buffer exceeds its kinetic or thermodynamic solubility, leading to precipitation and variable effective concentrations.
Troubleshooting Workflow:
Caption: Workflow for addressing low oral bioavailability.
Detailed Protocol:
-
Physicochemical Characterization:
-
Determine the thermodynamic solubility of your compound at different pH values relevant to the gastrointestinal tract (e.g., pH 1.2, 4.5, and 6.8).
-
Assess the solid-state properties of your compound (e.g., crystallinity vs. amorphous nature) using techniques like X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC).
-
-
Formulation Strategy Selection:
-
Salt Formation: For ionizable pyrrolopyridine inhibitors, forming a salt can significantly improve solubility and dissolution rate. [14][15][16]A multi-well plate salt screen can be an efficient way to identify suitable salt forms. [17]
-
Amorphous Solid Dispersion (ASD): Creating an ASD with a suitable polymer can enhance the apparent solubility and dissolution of your compound. [10][18]Common manufacturing methods include spray drying and hot-melt extrusion. [19]
-
Lipid-Based Formulations: For highly lipophilic compounds, lipid-based formulations such as self-emulsifying drug delivery systems (SEDDS) can improve solubility and absorption. [20]
-
Nanonization: Reducing the particle size of the drug to the nanoscale increases the surface area, which can lead to a higher dissolution rate and improved bioavailability. [21][22][23][24]
-
-
In Vitro Dissolution Testing:
-
Perform in vitro dissolution studies on your selected formulation(s) in biorelevant media that simulate the conditions of the stomach and intestines. This will help predict the in vivo performance of the formulation.
-
-
In Vivo Pharmacokinetic Studies:
-
Administer the most promising formulation(s) to an appropriate animal model and measure the plasma concentration of the drug over time to determine key pharmacokinetic parameters like Cmax, Tmax, and AUC. Compare these results to the unformulated drug to quantify the improvement in bioavailability.
-
III. Data Summary Tables
Table 1: Effect of pH on the Solubility of a Hypothetical Weakly Basic Pyrrolopyridine Kinase Inhibitor (pKa = 5.5)
| pH | Predicted Solubility (µg/mL) | Rationale |
| 1.2 | > 1000 | Fully protonated and highly soluble. |
| 4.5 | 150 | Partially protonated, solubility decreases. |
| 6.8 | 5 | Primarily in the neutral, less soluble form. |
Table 2: Comparison of Formulation Strategies for Improving Apparent Solubility
| Formulation Strategy | Fold Increase in Apparent Solubility (Typical Range) | Key Considerations |
| Salt Formation | 10 - 100 | Requires an ionizable group on the molecule. [14] |
| Amorphous Solid Dispersion | 10 - 1000 | Physical stability of the amorphous form needs to be monitored. [10] |
| Cyclodextrin Complexation | 5 - 500 | Stoichiometry of the complex and potential for renal toxicity at high doses. [25] |
| Nanonization | 2 - 50 | Requires specialized equipment for particle size reduction. [21] |
IV. Experimental Protocols
Protocol 1: High-Throughput Kinetic Solubility Assay
-
Stock Solution Preparation: Prepare a 10 mM stock solution of the pyrrolopyridine inhibitor in 100% DMSO.
-
Serial Dilution: In a 96-well plate, perform a serial dilution of the stock solution in DMSO.
-
Transfer to Assay Buffer: Transfer a small volume (e.g., 2 µL) of each DMSO dilution to a new 96-well plate containing the aqueous assay buffer (e.g., 198 µL) to achieve the desired final concentrations. The final DMSO concentration should be kept constant (e.g., 1%).
-
Incubation: Incubate the plate at room temperature or the desired assay temperature for a set period (e.g., 2 hours) with gentle shaking.
-
Centrifugation: Centrifuge the plate to pellet any precipitated compound.
-
Analysis: Carefully transfer the supernatant to another 96-well plate and determine the concentration of the dissolved compound using a suitable analytical method such as HPLC-UV or LC-MS/MS.
V. References
-
Innovative Formulation Strategies for Poorly Soluble Drugs - World Pharma Today. Available from:
-
Aqueous solubility of kinase inhibitors: III the effect of acidic counter ion on the dovitinib/γ-cyclodextrin complexation | Request PDF - ResearchGate. Available from:
-
Aqueous solubility of kinase inhibitors: I the effect of hydrophilic polymers on their γ-cyclodextrin solubilization | Request PDF - ResearchGate. Available from:
-
Prediction of kinase inhibitors binding modes with machine learning and reduced descriptor sets - PMC - NIH. Available from: [Link]
-
Strategies of solubility enhancement and perspectives in solubility measurements of pharmaceutical compounds - PMC - NIH. Available from: [Link]
-
Effect of pH Modifiers on the Solubility, Dissolution Rate, and Stability of Telmisartan Solid Dispersions Produced by Hot-melt Extrusion Technology - PMC - NIH. Available from: [Link]
-
Effect of Cyclodextrin Complex Formation on Solubility Changes of Each Drug Due to Intermolecular Interactions between Acidic NSAIDs and Basic H2 Blockers | Molecular Pharmaceutics - ACS Publications. Available from: [Link]
-
Enhancing the Oral Absorption of Kinase Inhibitors Using Lipophilic Salts and Lipid-Based Formulations | Molecular Pharmaceutics - ACS Publications. Available from: [Link]
-
Recent Advances of Pyrrolopyridines Derivatives: A Patent and Literature Review - PubMed. Available from: [Link]
-
Identification of FDA-Approved Drugs as Potential Inhibitors of WEE2: Structure-Based Virtual Screening and Molecular Dynamics with Perspectives for Machine Learning-Assisted Prioritization - MDPI. Available from: [Link]
-
Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. Available from: [Link]
-
Novel pyrrolo[2,3-d]pyridine derivatives as multi-kinase inhibitors with VEGFR2 selectivity. Available from: [Link]
-
Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry | Journal of Medicinal Chemistry - ACS Publications. Available from: [Link]
-
Step-by-Step Guide to Kinase Inhibitor Development - Reaction Biology. Available from: [Link]
-
Analytical Methods for Protein Kinase and Inhibitor Screening including Kinetic Evaluation | Request PDF - ResearchGate. Available from: [Link]
-
Investigation into Improving the Aqueous Solubility of the Thieno[2,3-b]pyridine Anti-Proliferative Agents - NIH. Available from: [Link]
-
Lessons learned during the journey of data: from experiment to model for predicting kinase affinity, selectivity, polypharmacology, and resistance - PubMed Central. Available from: [Link]
-
Salt formation to improve drug solubility - PubMed. Available from: [Link]
-
Increasing the Bioavailability of Oncology Drugs with Amorphous Solid Dosage Formulations - Lonza. Available from: [Link]
-
Nanonization techniques to overcome poor water-solubility with drugs - PubMed. Available from: [Link]
-
Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC - PubMed Central. Available from: [Link]
-
Inherent formulation issues of kinase inhibitors - PubMed. Available from: [Link]
-
Investigation into Improving the Aqueous Solubility of the Thieno[2,3-b]pyridine Anti-Proliferative Agents - MDPI. Available from: [Link]
-
Pharmaceutical Salts Optimization of Solubility or Even More?. Available from: [Link]
-
16.4: The Effects of pH on Solubility - Chemistry LibreTexts. Available from: [Link]
-
Measuring and interpreting the selectivity of protein kinase inhibitors - PMC - NIH. Available from: [Link]
-
Nanonization techniques to overcome poor water-solubility with drugs - ResearchGate. Available from: [Link]
-
Polymeric Amorphous Solid Dispersions of Dasatinib: Formulation and Ecotoxicological Assessment - PMC - NIH. Available from: [Link]
-
Acid-base interactions in amorphous solid dispersions: Formulation strategy for tyrosine kinase inhibitors - Purdue e-Pubs. Available from: [Link]
-
Selection of a Water-Soluble Salt Form of a Preclinical Candidate, IIIM-290: Multiwell-Plate Salt Screening and Characterization | ACS Omega - ACS Publications. Available from: [Link]
-
Part One Hit Finding and Profiling for Protein Kinases: Assay Development and Screening, Libraries - Wiley-VCH. Available from: [Link]
-
Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics - ResearchGate. Available from: [Link]
-
Nanonization techniques to overcome poor water-solubility with drugs - Taylor & Francis. Available from: [Link]
-
Drug Discovery Maps, a Machine Learning Model That Visualizes and Predicts Kinome–Inhibitor Interaction Landscapes - ACS Publications. Available from: [Link]
-
Evaluation of Solubility, Dissolution Rate, and Oral Bioavailability of β-Cyclodextrin and Hydroxypropyl β-Cyclodextrin as Inclusion Complexes of the Tyrosine Kinase Inhibitor, Alectinib - PMC - PubMed Central. Available from: [Link]
-
Video: Bioavailability Enhancement: Drug Solubility Enhancement - JoVE. Available from: [Link]
-
Acid-base interactions in amorphous solid dispersions: formulation strategy for tyrosine kinase inhibitors - SciSpace. Available from: [Link]
-
(PDF) Formulation strategies for poorly soluble drugs - ResearchGate. Available from: [Link]
-
(PDF) Principles of Salt Formation - ResearchGate. Available from: [Link]
-
Increasing The Bioavailability Of Oncology Drugs With Amorphous Solid Dosage Formulations. Available from: [Link]
-
Nanosuspensions for Enhancing Drug Solubility: Formulation Strategies and Stability Challenges - Eurasia Academic Publishing Group. Available from: [Link]
-
Enhancing solubility and stability of sorafenib through cyclodextrin-based inclusion complexation: in silico and in vitro studies - RSC Publishing. Available from: [Link]
-
Pharmaceutical salts: a formulation trick or a clinical conundrum?. Available from: [Link]
Sources
- 1. Recent advances of pyrrolopyridines derivatives: a patent and literature review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
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- 4. Inherent formulation issues of kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
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Technical Support Center: Catalyst Poisoning in Reactions with 7-Azaindole Scaffolds
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 7-azaindole scaffolds. This guide is designed to provide in-depth troubleshooting assistance and answers to frequently asked questions regarding a common and often frustrating challenge: catalyst poisoning. My goal is to equip you with the understanding and practical tools to diagnose, mitigate, and prevent catalyst deactivation in your critical reactions.
The 7-Azaindole Challenge: A Double-Edged Sword
The 7-azaindole core is a privileged scaffold in medicinal chemistry, renowned for its role in blockbuster drugs and clinical candidates, particularly as a hinge-binding motif in kinase inhibitors.[1][2] However, the very features that make it biologically active—the pyridine nitrogen (N7) and the pyrrole nitrogen (N1)—are also the primary culprits in the deactivation of transition metal catalysts, most notably palladium and rhodium complexes.[3][4]
These nitrogen atoms can act as strong ligands, coordinating to the metal center and forming stable, off-cycle complexes that are catalytically inactive. This leads to common issues such as stalled or incomplete reactions, ultimately impacting yields and timelines. This guide will walk you through how to address these challenges head-on.
Troubleshooting Guide: My Reaction with 7-Azaindole is Failing!
This section is structured to help you diagnose and solve common problems encountered during cross-coupling and C-H activation reactions involving 7-azaindole substrates.
Q1: My Suzuki-Miyaura coupling reaction has stalled or is giving very low yield. How do I determine if catalyst poisoning is the cause?
Answer: A stalled Suzuki reaction with a 7-azaindole substrate is a classic symptom of catalyst poisoning. Here’s a systematic approach to diagnose the issue:
1. Visual and Analytical Observation:
-
Formation of Palladium Black: The appearance of a black precipitate is a strong indicator that your palladium catalyst has decomposed from its active soluble form into inactive palladium(0) nanoparticles.[5]
-
Reaction Monitoring (TLC/LC-MS): If you observe the consumption of your starting materials plateauing well before full conversion, it suggests the catalyst has lost activity over time.[1] Compare this to a similar reaction with a non-poisoning substrate (e.g., indole); if the latter proceeds to completion, 7-azaindole is the likely poison.
2. Control Experiments:
-
Run a "Poisoning" Experiment: To a known successful reaction (e.g., coupling of bromobenzene with phenylboronic acid), add a small amount (e.g., 10 mol%) of unprotected 7-azaindole. A significant drop in yield compared to the control without the additive strongly implicates the azaindole as a poison.[6]
-
Test N-Protection: If you have an N-protected version of your 7-azaindole substrate, run the reaction under the same conditions. A significant improvement in yield is a clear indicator that the unprotected nitrogens are the source of the problem. For example, in some cases, a Bn-protected chloroindazole gives a high yield in a Suzuki coupling, while the unprotected version yields no product under the same conditions.[3]
3. Analytical Characterization (Advanced):
-
Techniques like X-ray Photoelectron Spectroscopy (XPS) can be used to analyze the catalyst surface and detect the presence of nitrogen atoms from the poison, providing direct evidence of coordination.[7]
Below is a workflow to help you diagnose the issue:
Caption: Diagnostic workflow for suspected catalyst poisoning.
Q2: I've confirmed catalyst poisoning from my unprotected 7-azaindole. What are my options to get the reaction to work?
Answer: You have several effective strategies at your disposal. The best choice will depend on your specific substrate and reaction type.
Strategy 1: N-Protection of the 7-Azaindole Ring (Most Robust Method)
The most reliable way to prevent poisoning is to mask the problematic nitrogen atoms. Protecting the N1 position with a group like tert-butoxycarbonyl (Boc) is a common and effective strategy.[8] This prevents the bidentate chelation that often leads to catalyst deactivation.
-
Why it works: The protecting group sterically hinders the N1 nitrogen from coordinating with the palladium center. This breaks the highly stable five-membered ring chelate that the unprotected 7-azaindole can form with the metal, which is a major cause of catalyst deactivation.
The diagram below illustrates how N-protection prevents the formation of this deactivating complex.
Sources
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Navigating the Purification Maze: A Technical Support Guide for Polar Pyrrolopyridine Derivatives
Welcome to the technical support center dedicated to overcoming the unique purification challenges presented by polar pyrrolopyridine derivatives. As a class of compounds with significant interest in drug discovery, their inherent polarity and basicity often lead to frustrating and time-consuming purification workflows. This guide is designed to provide researchers, scientists, and drug development professionals with field-proven insights and actionable troubleshooting strategies to streamline their purification processes, ensuring the highest purity and recovery of their target molecules.
The pyrrolopyridine scaffold is a key pharmacophore in numerous biologically active molecules, including kinase inhibitors.[1][2] Their polar nature, often due to the presence of nitrogen atoms and other heteroatoms, makes them highly soluble in polar solvents but challenging to purify using standard chromatographic techniques.[3][4] This guide will delve into the common pitfalls encountered during purification and provide a systematic approach to troubleshooting, grounded in the fundamental principles of separation science.
Troubleshooting Guide: Common Purification Issues and Solutions
This section addresses specific problems you may encounter during the purification of polar pyrrolopyridine derivatives, offering explanations for the underlying causes and step-by-step solutions.
Issue 1: Poor Peak Shape (Tailing) in Reversed-Phase HPLC
Symptom: You observe asymmetrical peaks with a "tail" in your chromatogram, leading to poor resolution and inaccurate quantification.
Causality: Peak tailing with basic compounds like pyrrolopyridines on silica-based C18 columns is often caused by secondary interactions between the basic nitrogen atoms of the analyte and acidic residual silanol groups on the stationary phase surface.[5] These strong interactions lead to a mixed-mode retention mechanism (hydrophobic and ion-exchange), causing some molecules to lag behind the main peak.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for peak tailing.
Step-by-Step Protocol:
-
Mobile Phase pH Adjustment:
-
Action: Lower the pH of the mobile phase by adding an acidic modifier.[5]
-
Rationale: At a low pH (typically 2-3 units below the pKa of the basic nitrogen), the silanol groups are protonated and thus less likely to interact with the protonated basic analyte through ion-exchange.[6]
-
Recommended Additives:
-
0.1% Formic Acid (FA)
-
0.1% Trifluoroacetic Acid (TFA)
-
Note: TFA can sometimes be difficult to remove during solvent evaporation.
-
-
-
Incorporate a Competing Base:
-
Action: If working at a neutral or higher pH is necessary, add a small amount of a competing base to the mobile phase.
-
Rationale: The competing base will interact with the active silanol sites, effectively "shielding" them from your compound of interest.[7]
-
Recommended Additives:
-
0.1% Triethylamine (TEA)
-
0.1% Ammonium Hydroxide (NH₄OH)[3]
-
-
-
Stationary Phase Selection:
-
Action: Switch to a column with a different stationary phase.
-
Rationale: Modern columns are designed to minimize silanol interactions.
-
Options:
-
End-capped C18 columns: These columns have been treated to reduce the number of free silanol groups.
-
Polar-embedded columns: These columns have a polar group embedded in the alkyl chain, which helps to shield the silanol groups.
-
Hybrid silica particles: These particles are more resistant to high pH conditions, allowing for a wider range of mobile phase options.
-
-
Issue 2: Compound is Too Polar and Elutes in the Void Volume (Reversed-Phase)
Symptom: Your compound of interest shows little to no retention on a C18 column, eluting with the solvent front.
Causality: The high polarity of your pyrrolopyridine derivative results in a much stronger affinity for the polar mobile phase than the non-polar stationary phase, leading to minimal retention.[8]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for poor retention.
Step-by-Step Protocol:
-
Mobile Phase Modification (Reversed-Phase):
-
Action: Increase the aqueous content of your mobile phase to the maximum possible (e.g., 95-100% water/buffer).
-
Rationale: This increases the overall polarity of the mobile phase, which can sometimes provide enough retention for moderately polar compounds.
-
Ion-Pairing Agents:
-
Action: Add an ion-pairing reagent to the mobile phase.
-
Rationale: These reagents contain a hydrophobic tail and an ionic head that interacts with the charged analyte, forming a neutral complex with increased hydrophobicity and thus greater retention on the C18 column.[9]
-
Caution: Ion-pairing reagents can be difficult to remove from the column and may not be compatible with mass spectrometry.
-
-
-
Hydrophilic Interaction Liquid Chromatography (HILIC):
-
Rationale: HILIC utilizes a polar stationary phase (e.g., bare silica, diol, or amino-bonded silica) and a mobile phase with a high organic content (typically acetonitrile) and a small amount of water. The polar analytes partition into the water-enriched layer on the surface of the stationary phase, leading to retention.[11]
-
Typical HILIC Mobile Phase: 95:5 Acetonitrile:Water with a buffer (e.g., 10 mM ammonium formate).
-
Mixed-Mode Chromatography (MMC):
Issue 3: Low Recovery After Purification
Symptom: The amount of purified compound obtained is significantly lower than expected.
Causality: Low recovery can be due to several factors, including irreversible adsorption to the stationary phase, degradation of the compound under the purification conditions, or co-elution with impurities.
Troubleshooting Protocol:
-
Assess Compound Stability:
-
Action: Before preparative chromatography, perform a small-scale stability study. Incubate your compound in the intended mobile phase for the duration of the purification and analyze for degradation by LC-MS.
-
Rationale: Pyrrolopyridine derivatives can be susceptible to degradation under strongly acidic or basic conditions.[15] Knowing the stability window of your compound is crucial.
-
-
Optimize Loading and Elution:
-
Action: Ensure the sample is fully dissolved in the initial mobile phase before loading. If solubility is an issue, consider a different injection solvent.
-
Rationale: Precipitated sample on the column head will lead to poor chromatography and low recovery.
-
Action: Perform a gradient elution to ensure all of the compound is eluted from the column. A final high-organic wash is recommended.
-
-
Consider Orthogonal Purification Strategies:
-
Action: If a single chromatographic step does not provide the desired purity and recovery, consider a two-step orthogonal approach.[15][16]
-
Rationale: Using two different purification techniques with different separation mechanisms (e.g., reversed-phase followed by HILIC or ion-exchange) can effectively remove a wider range of impurities and improve overall recovery of the pure compound.
-
Frequently Asked Questions (FAQs)
Q1: What is the best starting point for developing a purification method for a novel polar pyrrolopyridine derivative?
A1: Start with analytical scale reversed-phase HPLC using a C18 column and a water/acetonitrile gradient with 0.1% formic acid. This will quickly provide information on the compound's retention behavior and the presence of impurities. Based on these results, you can decide if reversed-phase is suitable or if an alternative technique like HILIC is necessary.
Q2: How can I effectively purify a basic pyrrolopyridine that streaks on a silica gel column in normal-phase chromatography?
A2: Streaking on silica is a common problem for basic compounds due to strong interactions with acidic silanol groups. To mitigate this, add a basic modifier to your eluent, such as 0.5-1% triethylamine or a solution of ammonia in methanol.[4] Alternatively, consider using a less acidic stationary phase like alumina.
Q3: Are there any general guidelines for choosing a recrystallization solvent for polar pyrrolopyridine derivatives?
A3: For polar compounds, a good starting point for recrystallization is to use a polar solvent in which the compound is soluble when hot but sparingly soluble when cold.[17][18] Common solvent systems to try include:
-
Ethanol/Water
-
Methanol/Water
-
Isopropanol/Water
-
Acetonitrile/Water You can also try a binary solvent system where the compound is soluble in one solvent and insoluble in the other. Dissolve the compound in a minimal amount of the "good" hot solvent and then slowly add the "bad" solvent until the solution becomes cloudy. Then, allow it to cool slowly.[19]
Q4: My polar pyrrolopyridine derivative is unstable in acidic mobile phases. What are my options?
A4: If your compound degrades in the presence of acids like TFA or formic acid, you will need to use a neutral or basic mobile phase. In reversed-phase, you can use a high-pH stable column with a buffer such as ammonium bicarbonate or ammonium acetate. Alternatively, HILIC can be performed under neutral or slightly basic conditions.
Data Summary Tables
Table 1: Recommended Mobile Phase Additives for HPLC of Polar Pyrrolopyridine Derivatives
| Additive | Concentration | Purpose | Chromatography Mode |
| Formic Acid (FA) | 0.1% | Reduce peak tailing by protonating silanols | Reversed-Phase |
| Trifluoroacetic Acid (TFA) | 0.05-0.1% | Stronger acid for reducing peak tailing | Reversed-Phase |
| Triethylamine (TEA) | 0.1-1% | Competing base to reduce peak tailing | Normal-Phase & Reversed-Phase |
| Ammonium Hydroxide | 0.1-1% | Competing base for basic mobile phases | Normal-Phase & Reversed-Phase |
| Ammonium Acetate | 10-20 mM | Buffer for pH control, MS-compatible | Reversed-Phase & HILIC |
| Ammonium Formate | 10-20 mM | Buffer for pH control, MS-compatible | Reversed-Phase & HILIC |
Experimental Protocols
Protocol 1: General Analytical RP-HPLC Method Development
-
Column: C18, 2.1 x 50 mm, 1.8 µm particle size.
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: 5-95% B over 5 minutes.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Detection: UV at a suitable wavelength (e.g., 254 nm) and/or Mass Spectrometry.
-
Injection Volume: 1-5 µL.
Protocol 2: General HILIC Method for Highly Polar Compounds
-
Column: Bare silica or Amino-propyl, 2.1 x 100 mm, 3 µm particle size.
-
Mobile Phase A: 95:5 Acetonitrile:Water + 10 mM Ammonium Acetate.
-
Mobile Phase B: 50:50 Acetonitrile:Water + 10 mM Ammonium Acetate.
-
Gradient: 0-100% B over 10 minutes.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 35 °C.
-
Detection: UV and/or Mass Spectrometry.
-
Injection Volume: 1-5 µL.
Conclusion
The purification of polar pyrrolopyridine derivatives presents a significant, yet surmountable, challenge in the drug discovery and development process. By understanding the underlying chemical principles of the separation techniques and systematically troubleshooting common issues such as peak tailing and poor retention, researchers can develop robust and efficient purification workflows. The strategic use of mobile phase additives, alternative chromatographic modes like HILIC and mixed-mode chromatography, and orthogonal purification strategies are powerful tools in the chemist's arsenal. This guide provides a foundational framework for tackling these challenges, enabling the isolation of highly pure compounds essential for advancing scientific research.
References
-
Waters Corporation. (2025). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Waters Blog. [Link]
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Srinivasan, S. (2018). For highly polar compound, how to do the purification? Is it first to be purified by normal column and then by reverse phase or by size exclusion? ResearchGate. [Link]
-
Reddit. (2023). Purification of strong polar and basic compounds. r/Chempros. [Link]
-
Biotage. (2023). Very polar compound purification using aqueous normal-phase flash column chromatography. Biotage. [Link]
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ResearchGate. (n.d.). Mixed-Mode Chromatography. ResearchGate. [Link]
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Kim, K., et al. (2008). Discovery of pyrrolopyridine-pyridone based inhibitors of Met kinase: synthesis, X-ray crystallographic analysis, and biological activities. Journal of Medicinal Chemistry, 51(17), 5330-5341. [Link]
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Waters Corporation. (2025). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Waters Blog. [Link]
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Qi, S., & Fox, C. B. (2021). A Two-Step Orthogonal Chromatographic Process for Purifying the Molecular Adjuvant QS-21 with High Purity and Yield. Journal of Chromatography A, 1637, 461705. [Link]
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S. G. Ramakrishna, et al. (2022). An efficient RP-HPLC method for UV/mass triggered purification of bis-thiazol-2-amine derivatives. ChemistrySelect, 7(5), e202104134. [Link]
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ResearchGate. (n.d.). Influence of inorganic mobile phase additives on the retention, efficiency and peak symmetry of protonated basic compounds in reversed-phase liquid chromatography. ResearchGate. [Link]
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Teledyne ISCO. (n.d.). HILIC Purification Strategies for Flash Chromatography. Teledyne ISCO. [Link]
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Lee, J. C., et al. (2022). Identification of novel pyrrolopyrimidine and pyrrolopyridine derivatives as potent ENPP1 inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2296-2307. [Link]
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West, C., et al. (2016). Mixed-Mode Chromatography—A Review. LCGC North America, 34(11), 852-865. [Link]
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Bieber, S., & Letzel, T. (2018). Orthogonal Separation Techniques to Analyze (Very) Polar Molecules in Water Samples: Assessing SFC and Reversed-Phase LC–HILIC. Water, 10(11), 1643. [Link]
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El-Damasy, A. K., et al. (2023). Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. Molecules, 28(18), 6698. [Link]
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Biotage. (2023). What can I use to purify polar reaction mixtures? Biotage. [Link]
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Qi, S., & Fox, C. B. (2020). A two-step orthogonal chromatographic process for purifying the molecular adjuvant QS-21 with high purity and yield. Journal of Chromatography A, 1637, 461705. [Link]
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ResearchGate. (n.d.). shows that replacement of solvent for recrystallization does not change... ResearchGate. [Link]
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Buszewski, B., & Noga, S. (2012). Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. Analytical and Bioanalytical Chemistry, 402(1), 231-247. [Link]
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International Association of Journals of Pharmaceutical Sciences. (n.d.). extraction, characterization and identification of bioactive components from medicinal plants. iajps. [Link]
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Phenomenex. (2025). Mobile Phase Optimization: A Critical Factor in HPLC. Phenomenex. [Link]
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Quora. (2018). What is the best way to deal with a polar compound's purity with HPLC? What mobile phase and column can be the best choice? Quora. [Link]
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Cytiva. (2024). Fundamentals of mixed mode (multimodal) chromatography. Cytiva. [Link]
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Singh, P., & Singh, P. (2024). Pyrrolo[2,3-d]pyrimidines as potential kinase inhibitors in cancer drug discovery: A critical review. Bioorganic Chemistry, 148, 107867. [Link]
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Welch, C. J., et al. (2005). Preparative chromatographic resolution of enantiomers using polar organic solvents with polysaccharide chiral stationary phases. Journal of Chromatography A, 1079(1-2), 159-166. [Link]
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Agilent Technologies. (2018). Hydrophilic Interaction Chromatography Method Development and Troubleshooting. Agilent Technologies. [Link]
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Macedonian Pharmaceutical Bulletin. (n.d.). Impact of mobile phase composition on reverse-phase separation of polar basic compounds. Macedonian Pharmaceutical Bulletin. [Link]
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Kumar, A., et al. (2021). Nitrogen Containing Heterocycles as Anticancer Agents: A Medicinal Chemistry Perspective. Current Medicinal Chemistry, 28(1), 1-46. [Link]
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University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. University of Rochester Department of Chemistry. [Link]
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Validation & Comparative
A Comparative Guide to the Cytotoxicity of Novel Pyrrolo[2,3-b]pyridine Derivatives
In the landscape of modern oncology drug discovery, the pyrrolo[2,3-b]pyridine scaffold has emerged as a privileged structure, forming the core of numerous potent and selective kinase inhibitors. This guide provides a comprehensive evaluation of the cytotoxic properties of novel pyrrolo[2,3-b]pyridine derivatives, offering a comparative analysis of their performance against various cancer cell lines and elucidating the key structure-activity relationships that govern their efficacy. We will delve into the mechanistic underpinnings of their cytotoxic effects and provide detailed, field-proven protocols for their evaluation, empowering researchers to confidently assess and advance this promising class of compounds.
The Pyrrolo[2,3-b]pyridine Scaffold: A Versatile Core for Anticancer Agents
The pyrrolo[2,3-b]pyridine, also known as 7-azaindole, is a bicyclic aromatic heterocycle that has garnered significant attention in medicinal chemistry due to its structural resemblance to purine. This unique architecture allows it to function as a versatile scaffold for the design of molecules that can interact with a wide array of biological targets, particularly ATP-binding sites within protein kinases.[1][2] The strategic modification of this core structure has led to the development of derivatives with potent cytotoxic activity against a range of human cancers.
Comparative Cytotoxicity of Pyrrolo[2,3-b]pyridine Derivatives
The true measure of a novel compound's potential lies in its performance relative to existing standards and analogues. The following table summarizes the in vitro cytotoxic activity (IC50 values) of several exemplary pyrrolo[2,3-b]pyridine derivatives against a panel of human cancer cell lines. For a robust comparison, the activity of standard-of-care chemotherapeutic agents, where available in the cited studies, is also included.
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference Compound | Reference IC50 (µM) | Targeted Pathway/Mechanism | Citation |
| Compound 4h | 4T1 (Breast) | Not explicitly stated in µM, but potent | - | - | FGFR Inhibitor | [3] |
| Compound 22 | HCT116 (Colorectal) | 0.0486 | - | - | CDK8 Inhibitor | [2] |
| Compound 34 | HT-29 (Colorectal) | Not explicitly stated in µM, but potent | - | - | c-Met Kinase Inhibitor | [4] |
| Compound 5k | HepG2 (Liver) | 29-59 (range for 5e, 5h, 5k, 5l) | Sunitinib | 2.61 | Multi-kinase Inhibitor | [1] |
| Pyrrolo[2,3-d]pyrimidine-imine (azepine ring) | HT-29 (Colon) | 4.01 - 4.55 | - | - | DDR2 Inhibitor | [5] |
Key Insights from Comparative Data:
-
Potency and Selectivity: The data clearly demonstrate that subtle modifications to the pyrrolo[2,3-b]pyridine scaffold can lead to significant variations in cytotoxic potency and selectivity across different cancer cell lines. For instance, compound 22 exhibits nanomolar potency against colorectal cancer cells by targeting CDK8.[2]
-
Mechanism of Action: The diverse mechanisms of action, ranging from inhibition of receptor tyrosine kinases like FGFR and c-Met to cell cycle regulators like CDK8, underscore the versatility of this chemical scaffold.[2][3][4]
-
Structure-Activity Relationship (SAR): A recurring theme in the development of these derivatives is the critical role of specific substitutions on the pyrrolo[2,3-b]pyridine core. The addition of halogen atoms, for example, has been shown to enhance potency.[1] Furthermore, the nature and position of substituent groups can significantly influence the binding affinity and selectivity for target kinases.[4][6] Studies have indicated that the presence of -OMe, -OH, -C=O, and NH2 groups can enhance antiproliferative activity, while halogen atoms or bulky groups may decrease it.[6]
Mechanistic Insights: Targeting Key Signaling Pathways in Cancer
The cytotoxic effects of pyrrolo[2,3-b]pyridine derivatives are often rooted in their ability to inhibit protein kinases that are critical for cancer cell proliferation, survival, and metastasis. One such key pathway is the c-Met signaling cascade.
Caption: Inhibition of the c-Met signaling pathway by a pyrrolo[2,3-b]pyridine derivative.
The hepatocyte growth factor (HGF)/c-Met signaling pathway plays a crucial role in cell proliferation, survival, and motility. Aberrant activation of this pathway is a hallmark of many cancers. Pyrrolo[2,3-b]pyridine derivatives have been designed to act as potent c-Met kinase inhibitors, blocking the downstream signaling cascades and thereby exerting their cytotoxic effects.[4]
Experimental Protocols for Cytotoxicity Evaluation
To ensure the generation of reliable and reproducible data, standardized and well-controlled experimental protocols are paramount. Here, we provide detailed, step-by-step methodologies for key cytotoxicity assays.
Cell Viability Assessment: MTT Assay
The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.[7][8][9][10][11]
Caption: Workflow for determining cell viability using the MTT assay.
Step-by-Step Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 1 x 10^4 cells per well and incubate for 24 hours to allow for cell attachment.[10]
-
Compound Treatment: Treat the cells with various concentrations of the pyrrolo[2,3-b]pyridine derivatives and a vehicle control.
-
Incubation: Incubate the plates for a predetermined period, typically 72 hours, at 37°C in a humidified atmosphere with 5% CO2.[10]
-
MTT Addition: Following incubation, remove the treatment medium and add 28 µL of a 2 mg/mL MTT solution to each well.[10]
-
Formazan Formation: Incubate the plate for 1.5 to 4 hours at 37°C to allow for the formation of formazan crystals by metabolically active cells.[9][10]
-
Solubilization: Carefully remove the MTT solution and add 130 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.[10]
-
Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution and measure the absorbance at a wavelength between 492 nm and 590 nm using a microplate reader.[7][10]
Membrane Integrity Assessment: LDH Cytotoxicity Assay
The Lactate Dehydrogenase (LDH) assay is a colorimetric method used to quantify cell death by measuring the activity of LDH released from damaged cells into the culture medium.[12][13][14][15][16]
Step-by-Step Protocol:
-
Cell Culture and Treatment: Seed cells in a 96-well plate and treat with the test compounds as described for the MTT assay.[12] Include wells for background control (medium only), low control (untreated cells), and high control (cells treated with a lysis solution).[14][16]
-
Incubation: Incubate the plate for the desired exposure period at 37°C.[12]
-
Supernatant Collection: After incubation, centrifuge the plate at 600 x g for 10 minutes to pellet the cells.[14]
-
Enzymatic Reaction: Carefully transfer a portion of the supernatant (e.g., 10 µL) to a new optically clear 96-well plate.[14] Add 100 µL of the LDH Reaction Mix to each well and incubate at room temperature for 30 minutes, protected from light.[14]
-
Stop Reaction: Add 50 µL of Stop Solution to each well.[13]
-
Absorbance Measurement: Measure the absorbance at 450 nm or 490 nm.[13][14] A reference wavelength of 680 nm can be used to subtract background absorbance.[13]
Apoptosis Detection: Annexin V/PI Staining
The Annexin V/Propidium Iodide (PI) assay is a flow cytometry-based method to distinguish between viable, apoptotic, and necrotic cells.[17][18][19][20]
Step-by-Step Protocol:
-
Cell Treatment and Collection: Treat cells with the pyrrolo[2,3-b]pyridine derivatives to induce apoptosis. Collect both adherent and floating cells.[17]
-
Cell Washing: Wash the cells with cold 1X PBS and centrifuge to pellet the cells.[19]
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.[19]
-
Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide to 100 µL of the cell suspension.[19]
-
Incubation: Gently vortex the cells and incubate for 20 minutes at room temperature in the dark.[19]
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Viable cells will be negative for both Annexin V and PI, early apoptotic cells will be Annexin V positive and PI negative, and late apoptotic or necrotic cells will be positive for both stains.[18]
Conclusion
The pyrrolo[2,3-b]pyridine scaffold represents a highly promising platform for the development of novel anticancer therapeutics. The derivatives discussed in this guide showcase the potential for achieving high potency and selectivity through targeted chemical modifications. A thorough understanding of their structure-activity relationships, coupled with the rigorous application of the detailed cytotoxicity evaluation protocols provided herein, will be instrumental in advancing the most promising candidates from this chemical class into the next stages of drug development. The continued exploration of this versatile scaffold is poised to yield a new generation of effective and targeted cancer therapies.
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The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. MDPI. [Link]
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Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. PubMed Central. [Link]
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New compounds based on 1H-pyrrolo[2,3-b] pyridine as potent TNIK inhibitors against colorectal cancer cells. Molecular modeling. Moroccan Journal of Chemistry. [Link]
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New compounds based on 1H-pyrrolo[2,3-b] pyridine as potent TNIK inhibitors against colorectal cancer cells. Molecular modeling studies. Moroccan Journal of Chemistry. [Link]
-
Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Publishing. [Link]
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Discovery of novel pyrrolo[2,3-b]pyridine derivatives bearing 1,2,3-triazole moiety as c-Met kinase inhibitors. PubMed. [Link]
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LDH cytotoxicity assay. Protocols.io. [Link]
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Discovery of the Novel 1H-Pyrrolo[2,3-b]pyridine Derivative as a Potent Type II CDK8 Inhibitor against Colorectal Cancer. Journal of Medicinal Chemistry - ACS Publications. [Link]
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Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. SpringerLink. [Link]
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Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Bio-Techne. [Link]
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LDH Cytotoxicity Assay Kit INSTRUCTION MANUAL. In Vitro Technologies. [Link]
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Navigating the Kinome: A Comparative Guide to the Off-Target Effects of 7-Azaindole-Based Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery, kinase inhibitors have emerged as a cornerstone of targeted therapy, particularly in oncology. Among the myriad of scaffolds utilized in their design, the 7-azaindole core has proven to be a "privileged" structure, capable of forming key hydrogen bond interactions with the hinge region of the ATP-binding site of numerous kinases.[1][2] This versatility has led to the development of a wide array of potent inhibitors targeting diverse kinases. However, the conserved nature of the ATP-binding site across the kinome presents a significant challenge: off-target activity.
This guide provides a comprehensive comparison of the off-target effects of kinase inhibitors based on the 7-azaindole scaffold. As Senior Application Scientists, we will delve into the causality behind experimental choices for profiling these effects and present self-validating systems for assessing inhibitor selectivity. Our aim is to equip researchers with the knowledge to anticipate, evaluate, and mitigate off-target effects, ultimately leading to the design of more selective and effective therapeutics.
The 7-Azaindole Scaffold: A Double-Edged Sword
The 7-azaindole ring system, a bioisostere of indole, is prized for its ability to act as both a hydrogen bond donor and acceptor, mimicking the adenine portion of ATP.[2] This allows for a bidentate hydrogen bonding interaction with the kinase hinge region, a critical anchoring point for many ATP-competitive inhibitors.[1] The success of molecules like Vemurafenib (PLX4032), a potent BRAF V600E inhibitor, has solidified the 7-azaindole scaffold as a valuable starting point for kinase inhibitor design.[2]
However, this very promiscuity in binding to the ATP pocket is also the root of off-target effects. The human kinome comprises over 500 kinases, many of which share structural similarities in their ATP-binding sites. Consequently, an inhibitor designed for one kinase may inadvertently bind to and modulate the activity of dozens of others, leading to unforeseen physiological consequences and potential toxicities.
Understanding Off-Target Effects: A Comparative Analysis
The selectivity of a kinase inhibitor is not an absolute but rather a relative property. It is crucial to understand the broader kinome-wide interaction profile of any new chemical entity. Below, we compare the selectivity profiles of several prominent 7-azaindole-based inhibitors, highlighting their known off-target interactions.
BRAF Inhibitors: Vemurafenib and Dabrafenib
Vemurafenib and Dabrafenib are both FDA-approved inhibitors of BRAF V600E-mutated melanoma. While highly effective against their primary target, they exhibit distinct off-target profiles that contribute to their different clinical side-effect profiles.
-
Vemurafenib (PLX4032/RG7204): While potent against BRAF V600E, vemurafenib has similar potency for the wild-type C-RAF, which can lead to paradoxical activation of the MAPK pathway in BRAF wild-type cells.[3] This is a key mechanism behind the development of secondary cutaneous squamous cell carcinomas in patients.[4] Its off-target profile also includes other kinases which can contribute to its overall biological effect.
-
Dabrafenib (Tafinlar®): Dabrafenib is more selective for BRAF V600E over wild-type BRAF and C-RAF compared to vemurafenib.[3] This increased selectivity is thought to contribute to a lower incidence of proliferative skin lesions. However, like all kinase inhibitors, it is not entirely specific and interacts with other kinases to varying degrees.
| Inhibitor | Primary Target | Key Off-Targets | Associated Toxicities |
| Vemurafenib | BRAF V600E | C-RAF, other kinases | Cutaneous squamous cell carcinoma, photosensitivity, arthralgia[4] |
| Dabrafenib | BRAF V600E | Less potent on C-RAF vs. Vemurafenib | Pyrexia, skin toxicities (lower incidence than vemurafenib)[4] |
JAK Inhibitors: Tofacitinib and Ruxolitinib
The Janus kinase (JAK) family plays a critical role in cytokine signaling. Inhibitors targeting this family have shown efficacy in treating autoimmune diseases and myeloproliferative neoplasms.
-
Tofacitinib (Xeljanz®): Tofacitinib is a pan-JAK inhibitor, with activity against JAK1, JAK2, and JAK3, and to a lesser extent, TYK2.[5][6] Its broad JAK inhibition is effective in diseases like rheumatoid arthritis but also contributes to side effects such as an increased risk of infections due to immunosuppression.[5] Computational and in vitro studies have identified potential off-targets like TRPM6 and PKN2.[7]
-
Ruxolitinib (Jakafi®): Ruxolitinib is a potent inhibitor of JAK1 and JAK2.[6] This dual inhibition is effective in myelofibrosis. However, off-target effects can lead to hematologic adverse reactions like thrombocytopenia and anemia.[5]
| Inhibitor | Primary Target(s) | Key Off-Targets | Associated Toxicities |
| Tofacitinib | JAK1, JAK2, JAK3 | TYK2, TRPM6, PKN2[5][7] | Increased risk of infections, thrombosis[6][7] |
| Ruxolitinib | JAK1, JAK2 | Other kinases | Thrombocytopenia, anemia, neutropenia[5] |
Aurora Kinase Inhibitors
Aurora kinases are essential for mitotic progression, making them attractive targets in oncology. Several 7-azaindole-based inhibitors have been developed against this family. For instance, a derivative of the IKK2 inhibitor (compound 90 in a referenced study) showed off-target activity against Aurora B (AurB).[8] The development of selective Aurora kinase inhibitors is challenged by the high degree of similarity in the ATP-binding sites among Aurora A, B, and C, as well as with other kinases.[9]
Experimental Workflows for Off-Target Profiling
A multi-pronged approach is essential for accurately characterizing the off-target profile of a kinase inhibitor. Here, we outline key experimental methodologies, from broad kinome screening to validation of target engagement in a cellular context.
In Vitro Kinome-Wide Profiling: KINOMEscan™
The KINOMEscan™ platform is a widely used method for assessing the selectivity of kinase inhibitors.[10] It is a competition-based binding assay that quantitatively measures the interaction of a compound against a large panel of kinases.
Experimental Protocol: KINOMEscan™
-
Compound Preparation: The test compound is prepared at a specified concentration (e.g., 1 µM) in an appropriate solvent (e.g., DMSO).
-
Assay Principle: The assay utilizes DNA-tagged kinases immobilized on a solid support. The test compound is incubated with the kinase panel in the presence of an immobilized, active-site directed ligand.
-
Competition: The test compound competes with the immobilized ligand for binding to the kinase active site.
-
Quantification: The amount of kinase bound to the solid support is measured using quantitative PCR (qPCR) of the DNA tag. A lower amount of bound kinase indicates a stronger interaction with the test compound.
-
Data Analysis: The results are typically expressed as a percentage of control (%Ctrl), where a lower percentage indicates stronger binding. Dissociation constants (Kd) can also be determined by running the assay at multiple compound concentrations.
Causality Behind Experimental Choices:
-
Broad Kinase Panel: Using a large and diverse panel of kinases (often >400) provides a comprehensive overview of the inhibitor's selectivity profile across the kinome.[10]
-
Competition Binding Format: This format allows for the detection of interactions with both active and inactive kinase conformations, providing a more complete picture of potential binding partners.
Cellular Target Engagement: Cellular Thermal Shift Assay (CETSA®)
CETSA® is a powerful technique to confirm target engagement in a physiological cellular environment and can also be used to identify off-targets.[11][12] The principle is based on the ligand-induced thermal stabilization of target proteins.
Experimental Protocol: CETSA®
-
Cell Treatment: Intact cells are treated with the test compound or vehicle control for a defined period.
-
Heating: The treated cells are heated to a range of temperatures. Ligand-bound proteins are generally more resistant to thermal denaturation.
-
Cell Lysis and Fractionation: After heating, cells are lysed, and the soluble fraction (containing non-denatured proteins) is separated from the precipitated fraction by centrifugation.
-
Protein Quantification: The amount of the target protein remaining in the soluble fraction at each temperature is quantified, typically by Western blotting or mass spectrometry (MS).
-
Data Analysis: A "melting curve" is generated by plotting the amount of soluble protein as a function of temperature. A shift in the melting curve in the presence of the compound indicates target engagement.[11]
Causality Behind Experimental Choices:
-
Intact Cells: Performing the assay in living cells provides a more physiologically relevant context, accounting for factors like cell permeability and intracellular ATP concentrations.
-
Label-Free Detection: CETSA® does not require modification of the compound or the target protein, avoiding potential artifacts.[11]
Mandatory Visualization: CETSA Workflow
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).
Activity-Based Kinome Profiling: KiNativ™
The KiNativ™ platform is an activity-based protein profiling (ABPP) method that uses ATP-acyl phosphate probes to assess the functional state of kinases in complex biological samples.
Experimental Protocol: KiNativ™
-
Lysate Preparation: Cells or tissues are lysed to produce a native proteome.
-
Inhibitor Treatment: The lysate is treated with the test inhibitor at various concentrations.
-
Probe Labeling: An ATP-acyl phosphate probe, which covalently labels the active site lysine of kinases, is added to the lysate. The inhibitor competes with the probe for binding to the kinase active site.
-
Enrichment and Digestion: Probe-labeled proteins are enriched (e.g., using streptavidin beads if the probe is biotinylated) and then digested into peptides.
-
LC-MS/MS Analysis: The resulting peptides are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the probe-labeled kinases.
-
Data Analysis: A reduction in probe labeling in the presence of the inhibitor indicates target engagement. IC50 values can be determined for each kinase identified.
Causality Behind Experimental Choices:
-
Activity-Based Probe: The covalent nature of the probe labeling provides a direct measure of kinase activity and allows for robust enrichment and detection.
-
Native Proteome: Using cell or tissue lysates maintains the kinases in a more native state, including post-translational modifications and protein-protein interactions, compared to recombinant enzymes.
Mandatory Visualization: Signaling Pathway Affected by Off-Target Effects
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A Researcher's Guide to Validating the Mechanism of Action of (5-Fluoro-1H-pyrrolo[2,3-b]pyridin-4-yl)methanol Derivatives
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously validate the mechanism of action (MoA) of novel compounds based on the (5-Fluoro-1H-pyrrolo[2,3-b]pyridin-4-yl)methanol scaffold. We will move beyond simple protocols to explain the causal logic behind experimental choices, ensuring a self-validating and robust investigational cascade.
The 1H-pyrrolo[2,3-b]pyridine, or 7-azaindole, core is a privileged scaffold in modern medicinal chemistry, renowned for its ability to act as a hinge-binder in the ATP-binding pocket of various protein kinases.[1][2] Its derivatives have shown potent inhibitory activity against critical oncogenic targets such as Fibroblast Growth Factor Receptors (FGFRs) and Fms-like tyrosine kinase 3 (FLT3).[3][4] However, as with any new chemical entity, assuming a mechanism based on structural analogy is insufficient. A multi-tiered, evidence-based approach is paramount to confirm the intended MoA, assess selectivity, and uncover potential alternative targets.
This guide outlines a validation workflow, from initial target hypothesis to direct biochemical confirmation, and finally to robust cellular target engagement and downstream pathway analysis.
The Validation Workflow: A Multi-Faceted Approach
A rigorous MoA validation follows a logical progression from broad, hypothesis-generating inquiries to highly specific, evidence-based cellular assays. This ensures that resources are spent on the most promising and well-vetted hypotheses.
Caption: A logical workflow for MoA validation of novel kinase inhibitors.
Phase 1: Hypothesis Generation - Identifying the Primary Target
Before embarking on extensive experimental work, it is crucial to formulate a strong, data-driven hypothesis about the compound's primary molecular target. Given that the 1H-pyrrolo[2,3-b]pyridine scaffold is a common feature in kinase inhibitors, kinases are the most probable targets.[5]
1.1. Literature and Structural Analogy: The initial step involves a thorough review of public and internal databases for structurally similar compounds. Research has shown that derivatives of this scaffold can potently inhibit receptor tyrosine kinases like FGFR and FLT3, which are implicated in various cancers.[2][4] This provides a logical starting point for selecting candidate kinases for initial screening.
1.2. In Silico Modeling: Molecular docking simulations can predict the binding pose and affinity of the derivative within the ATP-binding pockets of candidate kinases. This computational approach helps prioritize kinases for which the compound shows favorable predicted binding energy and appropriate geometry, particularly the formation of hydrogen bonds with the hinge region of the kinase.
Phase 2: In Vitro Confirmation - Is the Target Correct?
Once a primary target is hypothesized, the next critical step is to confirm direct interaction and functional inhibition using purified components. This removes the complexity of the cellular environment to provide a clear, unambiguous measure of the compound's effect on its putative target.
2.1. Biochemical Kinase Activity Assays
The most direct method to validate a kinase inhibitor is to measure its effect on the kinase's enzymatic activity.[6] This involves incubating the purified kinase enzyme with its specific substrate and ATP, then quantifying the resulting phosphorylation.
Comparative Analysis of Biochemical Assay Formats:
| Assay Type | Principle | Advantages | Disadvantages |
| Radiometric Assay (e.g., ³³P-ATP) | Measures the transfer of a radiolabeled phosphate from ATP to a substrate. | Gold standard, direct measurement, high sensitivity. | Requires handling of radioactive materials, low throughput. |
| Fluorescence-Based | Uses phosphorylation-specific antibodies or substrates that change fluorescence upon phosphorylation. | High throughput, non-radioactive. | Prone to interference from fluorescent compounds. |
| Luminescence-Based (e.g., Kinase-Glo®) | Measures the amount of ATP remaining after the kinase reaction. | High throughput, high sensitivity, broad applicability. | Indirect measurement; can be affected by ATPase activity. |
Experimental Rationale: It is advisable to begin with a sensitive, high-throughput method like a luminescence-based assay to determine the half-maximal inhibitory concentration (IC50). For lead compounds, confirming the IC50 with a direct radiometric assay provides orthogonal validation and is considered the gold standard for potency determination.[7] Using ATP concentrations that mimic physiological levels (e.g., 1 mM) can provide a more accurate assessment of a compound's specificity.[7]
2.2. Kinome-Wide Selectivity Screening
A potent inhibitor is of little therapeutic value if it is not selective. Kinase inhibitors are known for off-target effects due to the conserved nature of the ATP-binding site.[5][8] Therefore, profiling the lead compound against a large panel of kinases is a mandatory step. Services like KINOMEscan® utilize a binding assay format to measure the dissociation constant (Kd) against hundreds of human kinases, providing a comprehensive selectivity profile.[9]
Rationale for Selectivity Screening: This screen is crucial for two reasons:
-
Trustworthiness: It validates that the compound's primary activity is against the intended target and not a more potent off-target kinase.
-
Safety & Future Development: It identifies potential off-target liabilities that could lead to toxicity, guiding future lead optimization efforts.
Phase 3: Cellular Validation - Does it Work in a Living System?
Confirming that a compound is potent and selective in vitro is only half the battle. The complex environment of a living cell, with its membranes, transporters, and competing molecules, presents the ultimate test. Cellular assays are designed to answer two key questions: Does the compound reach and bind to its target in a cell, and does this binding produce the expected biological response?
3.1. Target Engagement Assays
Target engagement assays confirm that the compound physically interacts with its intended protein target within the intact cell. This is a critical validation step that bridges the gap between biochemical activity and cellular function.
Comparison of Cellular Target Engagement Methods:
| Method | Principle | Advantages | Disadvantages |
| Cellular Thermal Shift Assay (CETSA) | Ligand binding increases the thermal stability of the target protein, which is detected by quantifying the soluble protein remaining after heat shock.[10] | Label-free, applicable to any soluble protein, reflects true intracellular binding.[11] | Lower throughput, requires specific antibodies, not suitable for membrane proteins without modification. |
| Bioluminescence Resonance Energy Transfer (BRET) | Measures the proximity between a luciferase-tagged target protein and a fluorescently labeled tracer or compound.[12] Competitive displacement by the test compound reduces the BRET signal. | Real-time measurement in living cells, high throughput, highly sensitive.[13][14] | Requires genetic modification of cells to express the fusion protein. |
Rationale for Orthogonal Assays: Employing both CETSA and a BRET-based assay provides a powerful, self-validating system. CETSA offers a label-free confirmation in unmodified cells, while BRET provides a highly quantitative, real-time measure of binding affinity in a high-throughput format.[15][16]
3.2. Downstream Pathway Analysis
If the compound binds its target kinase, it should inhibit the downstream signaling pathway regulated by that kinase.[17] This is typically measured by assessing the phosphorylation status of a known substrate of the target kinase.
For example, many 1H-pyrrolo[2,3-b]pyridine derivatives target kinases in the JAK family.[18] The canonical JAK-STAT signaling pathway provides a clear and measurable readout for inhibitor activity.[19][20]
Caption: Inhibition of the JAK-STAT pathway by a kinase inhibitor.
Validation Method: Western blotting is the classic technique used to validate pathway inhibition. By treating a relevant cell line with the compound and stimulating the pathway (e.g., with a cytokine like IL-6 or IFN-γ for the JAK-STAT pathway), one can measure the level of phosphorylated STAT (p-STAT) relative to total STAT. A potent and specific inhibitor will cause a dose-dependent decrease in the p-STAT signal.[21][22]
3.3. Cellular Phenotypic Assays
The final step is to connect target engagement and pathway modulation to a relevant cellular outcome. If the target kinase is known to drive cell proliferation in a particular cancer type, then inhibiting that kinase should slow cell growth.[21]
Example Experiment: For a derivative targeting FGFR in a breast cancer cell line with FGFR amplification, a cell proliferation assay (e.g., CellTiter-Glo®) should be performed. The half-maximal effective concentration (EC50) from this assay can then be compared to the IC50 from the biochemical assay and the target engagement assays. A strong correlation between these values (typically within a 10-fold range) provides the ultimate validation of the compound's mechanism of action.
Detailed Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA)
Objective: To confirm intracellular target engagement by measuring changes in protein thermal stability.
-
Cell Culture: Culture the selected cell line (e.g., a cancer cell line known to express the target kinase) to ~80% confluency.
-
Compound Treatment: Harvest cells and resuspend in media. Treat cell suspensions with the derivative compound at various concentrations (e.g., 0.1 to 100 µM) or with a vehicle control (e.g., 0.1% DMSO). Incubate for 1 hour at 37°C.
-
Heating Step: Aliquot the treated cell suspensions into PCR tubes. Heat the tubes to a range of temperatures (e.g., 40°C to 65°C in 2-3°C increments) for 3 minutes, followed by immediate cooling on ice for 3 minutes.[23] Include an unheated control sample.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of liquid nitrogen followed by a 25°C water bath).
-
Clarification: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.
-
Analysis: Carefully collect the supernatant (containing the soluble, non-denatured protein). Analyze the amount of the target protein in the supernatant by Western blot or ELISA using a validated antibody specific to the target kinase.
-
Data Interpretation: Plot the amount of soluble protein against the temperature for each compound concentration. A successful target engagement will result in a rightward shift of the melting curve in the presence of the compound, indicating increased thermal stability.[24]
Protocol 2: Western Blot for Downstream Pathway Inhibition (p-STAT Example)
Objective: To measure the effect of the compound on the phosphorylation of a downstream substrate of the target kinase.
-
Cell Culture & Starvation: Plate cells (e.g., HeLa or a relevant cancer line) and allow them to adhere. Once ~70% confluent, starve the cells in serum-free media for 4-6 hours to reduce basal signaling.
-
Inhibitor Pre-treatment: Treat the starved cells with the derivative compound at various concentrations (e.g., a 7-point dose-response curve centered around the predicted EC50) for 1-2 hours. Include a vehicle control.
-
Pathway Stimulation: Stimulate the cells with an appropriate ligand (e.g., 50 ng/mL IFN-γ for JAK/STAT1 signaling) for a short period (e.g., 15-30 minutes).
-
Lysis: Immediately wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20 µg) per lane on an SDS-PAGE gel. Separate the proteins by electrophoresis and transfer them to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane (e.g., with 5% BSA in TBST) for 1 hour.
-
Incubate with a primary antibody against the phosphorylated substrate (e.g., anti-p-STAT1 Tyr701) overnight at 4°C.
-
Wash and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Stripping and Re-probing: After imaging, strip the membrane and re-probe with an antibody for the total protein of the substrate (e.g., anti-STAT1) and a loading control (e.g., anti-GAPDH or anti-β-actin) to ensure equal loading.
-
Analysis: Quantify the band intensities using densitometry software. Normalize the phosphorylated protein signal to the total protein signal. A successful inhibitor will show a dose-dependent decrease in this ratio.
Conclusion
Validating the mechanism of action for a novel (5-Fluoro-1H-pyrrolo[2,3-b]pyridin-4-yl)methanol derivative requires a systematic, multi-layered approach that is both rigorous and logically progressive. By moving from in silico hypothesis to direct in vitro biochemical confirmation and finally to comprehensive cellular validation of target engagement and pathway modulation, researchers can build a robust data package. This strategy not only confirms the intended MoA with a high degree of confidence but also proactively identifies potential liabilities, ensuring the selection of the most promising candidates for further preclinical and clinical development.
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of (5-Fluoro-1H-pyrrolo[2,3-b]pyridin-4-yl)methanol
As researchers and drug development professionals, our work inherently involves the responsible management of chemical compounds from synthesis to disposal. The integrity of our research and the safety of our laboratories depend on a rigorous and informed approach to chemical waste. This guide provides a comprehensive, step-by-step protocol for the proper disposal of (5-Fluoro-1H-pyrrolo[2,3-b]pyridin-4-yl)methanol, a substituted 7-azaindole derivative. The procedures outlined here are grounded in established safety principles to ensure regulatory compliance and protect both laboratory personnel and the environment.
Hazard Identification and Risk Assessment: The "Why" Behind the Protocol
Based on analogous compounds, the anticipated hazards are summarized below.
| Hazard Classification | Description | Rationale and Recommended Precautions |
| Acute Oral Toxicity (Category 4) | Harmful if swallowed.[3][4] | Ingestion can lead to systemic toxicity. Always wear appropriate PPE and avoid hand-to-mouth contact. Do not eat, drink, or smoke in laboratory areas.[4][5] |
| Skin Corrosion/Irritation (Category 2) | Causes skin irritation.[3][4] | Direct contact can cause redness, itching, or inflammation. Use chemical-resistant gloves (e.g., nitrile) and a lab coat. Wash hands thoroughly after handling.[4] |
| Serious Eye Damage/Irritation (Category 2A) | Causes serious eye irritation.[3][4] | Vapors, dust, or splashes can cause significant irritation, pain, or damage to the eyes. Always wear safety goggles or a face shield.[4] |
| Specific Target Organ Toxicity (Single Exposure, Category 3) | May cause respiratory irritation.[3][4] | Inhalation of dust or aerosols can irritate the respiratory tract. All handling should be performed in a well-ventilated area, preferably within a certified chemical fume hood.[1][4] |
| Chemical Incompatibility | Reacts with strong oxidizing agents and strong acids.[6][7] | Mixing with incompatible materials can lead to vigorous, exothermic reactions. Hazardous decomposition under fire conditions can produce toxic nitrogen oxides (NOx) and carbon oxides.[6] |
The Core Disposal Principle: Segregate and Contain
Under no circumstances should (5-Fluoro-1H-pyrrolo[2,3-b]pyridin-4-yl)methanol or its waste be disposed of in the regular trash or poured down the sewer system.[8][9] Improper disposal can lead to environmental contamination and potentially violent chemical reactions within the drainage system.[10] All waste materials containing this compound must be collected, labeled, and disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste contractor.[6][11]
Step-by-Step Disposal Protocol
This protocol provides a systematic approach to managing waste from the point of generation to its final collection.
Step 1: Wear Appropriate Personal Protective Equipment (PPE)
Before handling the chemical or its waste, ensure you are wearing the correct PPE. The causality is simple: to prevent exposure via inhalation, ingestion, or skin/eye contact.
-
Gloves: Chemical-resistant gloves (nitrile is a common and effective choice).
-
Eye Protection: Safety glasses with side shields or, preferably, safety goggles.
-
Body Protection: A flame-resistant lab coat, long pants, and closed-toe shoes.
Step 2: Waste Identification and Segregation
Proper segregation is critical to prevent dangerous reactions.[12]
-
Solid Waste: This stream includes unused solid (5-Fluoro-1H-pyrrolo[2,3-b]pyridin-4-yl)methanol and any contaminated consumables such as weigh boats, gloves, bench paper, and silica gel.
-
Action: Collect all solid waste in a designated, clearly labeled, heavy-duty plastic bag or a compatible container.[1] Do not mix with liquid waste.
-
-
Liquid Waste: This includes solutions containing the compound.
-
Action: Collect liquid waste in a dedicated, compatible container (high-density polyethylene or the original container is often suitable).[13][14]
-
Crucial: Do not mix this waste with incompatible chemicals like strong acids or oxidizing agents.[1] It is best practice to segregate halogenated and non-halogenated solvent waste streams if your institutional guidelines require it.[9]
-
Step 3: Waste Container Selection and Labeling
The container is the primary barrier protecting you from the waste.
-
Container Choice: Use containers that are in good condition, free of leaks, and made of a material compatible with the waste.[13][15] The original product container is an excellent choice.[13] Ensure the lid can be sealed tightly.[16] Never overfill a container; leave at least 10% headspace for expansion.[12][16]
-
Labeling: All waste containers must be labeled as soon as the first drop of waste is added.[13] The label must be clear, durable, and contain the following information as required by your institution and regulations like the Resource Conservation and Recovery Act (RCRA)[11]:
-
The words "HAZARDOUS WASTE ".
-
Full Chemical Name: "(5-Fluoro-1H-pyrrolo[2,3-b]pyridin-4-yl)methanol" and any solvents present.
-
Approximate Concentrations of all components.
-
Hazard Information: "Harmful," "Irritant."
-
Step 4: Temporary On-Site Storage
Store waste safely in a designated Satellite Accumulation Area (SAA) within your laboratory.[14]
-
Location: The SAA must be at or near the point of waste generation.[14]
-
Secondary Containment: Place waste containers in a secondary bin or tray large enough to hold the contents of the largest container in case of a leak.
-
Segregation: Keep the waste container physically separated from incompatible materials.[11]
-
Closure: Keep waste containers securely closed at all times, except when adding waste.[14][16] A funnel left in the opening is not considered a closed container.[15]
Step 5: Arrange for Final Disposal
Once a waste container is full or you have finished the project, arrange for its removal.
-
Contact EHS: Follow your institution's procedures to request a hazardous waste pickup from the EHS office.[11][14]
-
Professional Disposal: The EHS office will consolidate the waste for transport to a licensed chemical destruction facility. The most common and effective method for this type of organic compound is controlled incineration with flue gas scrubbing to neutralize harmful emissions.[8]
Decontamination and Empty Container Management
-
Glassware: Reusable glassware should be decontaminated by rinsing with a suitable solvent (e.g., acetone, ethanol) and collecting the rinsate as hazardous liquid waste. After the initial rinse, the glassware can be washed normally.
-
Empty Containers: An empty container that held (5-Fluoro-1H-pyrrolo[2,3-b]pyridin-4-yl)methanol must still be treated as hazardous waste unless properly decontaminated.[1] To decontaminate, triple-rinse the container with a suitable solvent, collecting all rinsate as hazardous waste. Once decontaminated, deface or remove the original label and dispose of the container according to your institution's guidelines, which may allow for disposal in the regular trash.[13]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of (5-Fluoro-1H-pyrrolo[2,3-b]pyridin-4-yl)methanol waste.
Caption: Workflow for the safe disposal of (5-Fluoro-1H-pyrrolo[2,3-b]pyridin-4-yl)methanol.
References
-
SAFETY DATA SHEET (3-Pyridinemethanol) - Thermo Fisher Scientific. Available at: [Link]
-
SAFETY DATA SHEET (Pyridine-4-methanol) - Thermo Fisher Scientific. Available at: [Link]
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How to Dispose of Chemical Waste | Environmental Health and Safety - University of Tennessee, Knoxville. Available at: [Link]
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Pyridine - SAFETY DATA SHEET - PENTA. Available at: [Link]
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Factsheet: Disposal of Hazardous Waste - Basic Principles - ETH Zürich. Available at: [Link]
-
Guidelines on the Disposal of Chemical Wastes from Laboratories - Department of Environment, Malaysia. Available at: [Link]
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Laboratory Guide for Managing Chemical Waste - Vanderbilt University Medical Center. Available at: [Link]
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LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES - University of Pennsylvania EHRS. Available at: [Link]
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Chemical Waste Disposal Guidelines - Emory University. Available at: [Link]
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Chemical Waste Management for Laboratories - Physikalisch-Technische Bundesanstalt. Available at: [Link]
-
Hazardous Waste Disposal Procedures - Washington State University. Available at: [Link]
-
Safety Data Sheet: 7-Azaindole - Carl ROTH. Available at: [Link]
-
Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions - Labor Security System. Available at: [Link]
-
WASTE DISPOSAL MANUAL - University of Louisville, Department of Environmental Health and Safety (DEHS). Available at: [Link]
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Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



